Technical Documentation Center

3-Bromo-4-cyclopropylmethoxy-benzylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4-cyclopropylmethoxy-benzylamine
  • CAS: 1341049-24-8

Core Science & Biosynthesis

Foundational

3-Bromo-4-cyclopropylmethoxy-benzylamine chemical structure and physical properties

An In-Depth Technical Guide to 3-Bromo-4-cyclopropylmethoxy-benzylamine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Bromo-4-cyclopropylmethoxy-benzylamine, a sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Bromo-4-cyclopropylmethoxy-benzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-cyclopropylmethoxy-benzylamine, a substituted aromatic amine of interest in synthetic and medicinal chemistry. Due to its status as a novel research chemical, this document synthesizes data from structurally related compounds to project its chemical properties, synthetic routes, and potential applications, offering a robust framework for researchers and drug development professionals.

Chemical Identity and Molecular Structure

3-Bromo-4-cyclopropylmethoxy-benzylamine is a benzylamine derivative characterized by a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzene ring. These substitutions create a unique electronic and steric profile, making it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs.

  • IUPAC Name: (3-Bromo-4-(cyclopropylmethoxy)phenyl)methanamine

  • Molecular Formula: C₁₁H₁₄BrNO

  • Molecular Weight: 256.14 g/mol

  • CAS Number: Not assigned (as of this writing).

The core structure consists of a benzylamine core, which is frequently explored in medicinal chemistry for its ability to interact with various biological targets. The bromo and cyclopropylmethoxy substituents modulate its lipophilicity, polarity, and potential for hydrogen bonding.

Caption: Chemical structure of 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Physicochemical Properties

Direct experimental data for this compound is not widely available. The following properties are estimated based on its structure and data from analogous compounds, such as 3-bromobenzylamine and various substituted benzylamines.[1][2][3]

PropertyPredicted ValueRationale & Supporting Data
Appearance Colorless to pale yellow liquid or low-melting solidSimilar benzylamine derivatives are often liquids or low-melting solids.[2]
Boiling Point > 250 °CThe parent compound, benzylamine, has a boiling point of 185 °C.[3] Increased molecular weight and polarity suggest a higher boiling point.
Melting Point Not determinedMay be a low-melting solid. For comparison, 1-Bromo-4-cyclopropylbenzene has a melting point of 15 °C.[4]
Solubility Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane, and DMSO.The amine group provides some water solubility, but the bromophenyl and cyclopropylmethoxy groups are hydrophobic.[1] Analogous compounds are soluble in common organic solvents.[1]
pKa (of conjugate acid) ~9.0 - 9.5The pKa of the benzylammonium ion is ~9.3.[3] Substituents on the ring will have a minor effect.
LogP (Octanol/Water) ~2.5 - 3.5Calculated based on the contributions of the bromo, ether, and amine functional groups. Structurally related 4-Bromo-3-methoxybenzaldehyde has a calculated XLogP3 of 2.3.[5]

Synthesis and Purification

The most logical and efficient synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine proceeds via a two-step sequence starting from a commercially available precursor, 3-bromo-4-hydroxybenzaldehyde. The process involves a Williamson ether synthesis followed by reductive amination.

G start 3-Bromo-4-hydroxybenzaldehyde reagent1 Cyclopropylmethyl bromide, K₂CO₃, Acetone start->reagent1 Step 1: Williamson Ether Synthesis intermediate 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde reagent1->intermediate reagent2 NH₄OAc, NaBH₃CN, Methanol intermediate->reagent2 Step 2: Reductive Amination product 3-Bromo-4-cyclopropylmethoxy-benzylamine reagent2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed with internal checks to ensure the successful transformation at each stage.

Step 1: Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde

  • Causality: This step introduces the cyclopropylmethoxy side chain. The Williamson ether synthesis is a classic and reliable method for forming aryl ethers from phenols. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing side reactions with the aldehyde.

  • Methodology:

    • To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension vigorously and add cyclopropylmethyl bromide (1.2 eq) dropwise.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation: The crude product, 3-bromo-4-(cyclopropylmethoxy)benzaldehyde, can be purified by column chromatography on silica gel or by recrystallization. The structure should be confirmed by ¹H NMR, where the appearance of new signals corresponding to the cyclopropylmethyl group (~0.4-1.3 ppm) and the methylene ether protons (~3.9 ppm) validates the successful etherification.[6]

Step 2: Synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine

  • Causality: Reductive amination is a highly effective method for converting aldehydes into amines.[7] Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions. Ammonium acetate serves as the ammonia source.

  • Methodology:

    • Dissolve the 3-bromo-4-(cyclopropylmethoxy)benzaldehyde (1.0 eq) from Step 1 in methanol.

    • Add ammonium acetate (NH₄OAc, ~10 eq) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, monitoring for gas evolution.

    • Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 12-24 hours).

    • Quench the reaction carefully by adding dilute hydrochloric acid (1M HCl) until the solution is acidic (pH ~2).

    • Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde.

    • Basify the aqueous layer with sodium hydroxide (NaOH) solution to pH >10.

    • Extract the product into dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target benzylamine.

  • Purification & Validation: The final product can be purified by silica gel chromatography. Conversion is validated by the disappearance of the aldehyde proton signal (~9.8 ppm) in the ¹H NMR spectrum and the appearance of a new signal for the aminomethyl group (CH₂-NH₂) around 3.8 ppm, along with a broad singlet for the NH₂ protons.[8]

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structural confirmation. The following are predicted chemical shifts based on established principles and data from similar structures.[9][10][11]

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons (Ar-H): Three signals expected in the range of δ 6.8 - 7.5 ppm. The proton ortho to the bromine will be the most downfield singlet, while the other two will appear as doublets.

    • Ether Methylene (O-CH₂-): A doublet around δ 3.9 ppm.

    • Aminomethyl (Ar-CH₂-N): A singlet around δ 3.8 ppm.

    • Cyclopropyl Methine (-CH-): A multiplet around δ 1.2-1.4 ppm.

    • Amine (NH₂): A broad singlet around δ 1.5-2.0 ppm (concentration-dependent and may exchange with D₂O).

    • Cyclopropyl Methylene (-CH₂-): Two multiplets in the upfield region, δ 0.4-0.8 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons (C-Ar): Six signals expected between δ 110 - 155 ppm. The carbon attached to the oxygen (C4) will be the most downfield, followed by the carbon attached to the aminomethyl group (C1). The carbon bearing the bromine (C3) will be significantly shifted.

    • Ether Methylene (-O-CH₂-): A signal around δ 75 ppm.

    • Aminomethyl (Ar-CH₂-N): A signal around δ 46 ppm.

    • Cyclopropyl Methine (-CH-): A signal around δ 10-12 ppm.

    • Cyclopropyl Methylene (-CH₂-): A signal around δ 3-5 ppm.

Applications in Research and Drug Discovery

Substituted benzylamines are privileged scaffolds in medicinal chemistry. The unique combination of a halogen atom, a flexible ether linkage, and a basic amine group in 3-Bromo-4-cyclopropylmethoxy-benzylamine makes it a versatile intermediate for synthesizing novel therapeutic agents.

  • Scaffold for CNS-Active Agents: Many N-benzyl substituted phenethylamines are potent agonists or antagonists at serotonin (5-HT) receptors.[12] This compound could serve as a key building block for novel ligands targeting 5-HT₂A or 5-HT₂C receptors, which are implicated in psychiatric disorders.

  • Enzyme Inhibitors: The benzylamine moiety can be incorporated into structures designed to inhibit enzymes like phosphodiesterase-4 (PDE4), which are targets for inflammatory diseases.[13]

  • Intermediate for Quinolone Antibacterials: The cyclopropylamino group is a key pharmacophore in many quinolone antibacterial agents.[14] This molecule provides a pre-functionalized aromatic ring that could be elaborated into complex heterocyclic systems.

  • General Synthetic Utility: As a primary amine, it is a nucleophile that can readily undergo reactions such as acylation, sulfonylation, and alkylation to generate a diverse library of compounds for screening and SAR studies.[15][16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the hazards associated with its functional groups.

  • Hazard Class: Expected to be harmful if swallowed and may cause skin and eye irritation or burns, similar to other benzylamines and aromatic amines.[17][18][19]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20]

  • Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • BLDpharm. 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde.
  • A2B Chem. 3-Bromo-4-(cyclopropylmethoxy)benzonitrile.
  • Sigma-Aldrich. 3-bromo-4-(cyclopropylmethoxy)benzaldehyde.
  • NextSDS. N-(CyclopropylMethyl)
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • 3M.
  • BenchChem. Solubility profile of 3-Bromobenzylamine in common lab solvents.
  • Beilstein Journals.
  • Sigma-Aldrich. 3-Bromo-4-methoxyphenethylamine 97%.
  • PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents. One-pot synthesis of alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoate as a useful intermediate for antibacterial quinolone medicaments.
  • Open Access LMU. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

  • Academia.edu. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Cheméo. Chemical Properties of Benzylamine (CAS 100-46-9). [Link]

  • PubChem. 4-Bromo-3-methoxybenzaldehyde. [Link]

  • PubMed. Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Bentham Science Publishers. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. [Link]

Sources

Exploratory

In Vitro Toxicity Screening of 3-Bromo-4-cyclopropylmethoxy-benzylamine: A Mechanistic Guide

Executive Summary The compound 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8) is a versatile halogenated, ether-linked primary amine utilized as a synthetic building block in medicinal chemistry[1][2]. When...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8) is a versatile halogenated, ether-linked primary amine utilized as a synthetic building block in medicinal chemistry[1][2]. When incorporated into novel pharmacophores, its unique structural motifs introduce specific toxicological liabilities that must be rigorously evaluated during early hit-to-lead optimization. This whitepaper outlines a field-proven, mechanistically grounded in vitro screening cascade designed to unmask hepatotoxicity, cardiotoxicity, and genotoxicity. By leveraging advanced 3D cell cultures and microelectrode array (MEA) technologies, this guide provides a self-validating framework to predict in vivo safety profiles accurately.

Molecular Liability Analysis: The "Why" Behind the Screen

Before deploying standard assays, a toxicologist must analyze the molecule's structural alerts to tailor the screening logic. 3-Bromo-4-cyclopropylmethoxy-benzylamine presents three primary motifs of interest:

  • The Primary Benzylamine: Amines are highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs) or Cytochrome P450 (CYP450) enzymes, potentially yielding reactive aldehydes. Furthermore, basic amines can induce phospholipidosis by becoming trapped in acidic lysosomes[3][4].

  • The Bromophenyl Ring: Halogenated arenes can undergo CYP-mediated epoxidation, forming highly reactive arene oxides that covalently bind to hepatic proteins, a primary driver of Drug-Induced Liver Injury (DILI).

  • The Cyclopropylmethoxy Ether: Ether cleavage (O-dealkylation) via CYP enzymes can release cyclopropyl-containing intermediates, which are known to act as mechanism-based inactivators (suicide inhibitors) of CYP450s.

Because the toxicity of this compound is likely metabolite-driven , standard 2D immortalized cell lines (like HepG2), which lack physiological levels of metabolizing enzymes, are insufficient[5]. We must utilize metabolically competent models.

G cluster_metabolism Phase I Metabolic Liabilities Parent 3-Bromo-4-cyclopropylmethoxy -benzylamine OxDeam Oxidative Deamination (MAO/CYP) Parent->OxDeam Amine Motif Epox Arene Epoxidation (CYP450) Parent->Epox Bromoarene Motif ODealk O-Dealkylation (CYP450) Parent->ODealk Ether Motif Aldehyde Reactive Aldehyde (Protein Binding) OxDeam->Aldehyde AreneOx Arene Oxide (Hepatotoxicity / DILI) Epox->AreneOx Cyclo Cyclopropyl Intermediates (CYP Inhibition) ODealk->Cyclo

Fig 1: Predicted metabolic liabilities of 3-Bromo-4-cyclopropylmethoxy-benzylamine.

The In Vitro Screening Cascade (E-E-A-T Framework)

To ensure scientific integrity, our testing cascade relies on physiological relevance and self-validating controls.

Hepatotoxicity: 3D Primary Human Hepatocytes (PHH)

The Logic: Traditional 2D hepatocyte cultures dedifferentiate and lose specific hepatic functions (like CYP450 activity) within approximately 5 days[6]. Because our compound requires metabolic activation to reveal its full toxic potential, we utilize 3D PHH spheroids. These spheroids maintain metabolic competence for up to 3 weeks, allowing for both acute and chronic toxicity assessments[6]. We measure intracellular Adenosine Triphosphate (ATP) as it is the most sensitive, rapid indicator of mitochondrial dysfunction and early cell death[5][7].

Cardiotoxicity: iPSC-CMs with UHD-CMOS-MEA

The Logic: Historically, cardiotoxicity screening relied solely on hERG channel patch-clamping. However, this ignores multi-ion channel interactions and spatial conduction abnormalities. We utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) coupled with Ultra-High-Density Complementary Metal-Oxide-Semiconductor Microelectrode Arrays (UHD-CMOS-MEA)[8][9]. This allows simultaneous recording of extracellular potentials across the cardiomyocyte monolayer, capturing early signs of chronic dysfunction and arrhythmia[8][10].

Genotoxicity: The Ames Test (OECD 471)

The Logic: The presence of a brominated aromatic ring raises flags for clastogenicity and mutagenicity. The Bacterial Reverse Mutation Test (Ames Test), conducted strictly under OECD 471 guidelines, is the regulatory gold standard[11][12]. We employ engineered Salmonella typhimurium and E. coli strains with and without an S9 metabolic activation system (mammalian liver enzymes) to ensure any mutagenic metabolites are detected[11][13].

Workflow Compound Test Compound (0.1 - 100 µM) Hepato Hepatotoxicity 3D PHH Spheroids Compound->Hepato Cardio Cardiotoxicity iPSC-CMs (MEA) Compound->Cardio Geno Genotoxicity Ames (OECD 471) Compound->Geno Read1 ATP Depletion LDH Leakage Hepato->Read1 Read2 Field Potential Beat Rate Cardio->Read2 Read3 Reverse Mutation Colony Count Geno->Read3

Fig 2: Parallel in vitro toxicity screening workflow for early drug discovery.

Detailed Experimental Methodologies

Protocol 1: 3D PHH ATP Viability Assay (Hepatotoxicity)

Self-Validation: Includes Chlorpromazine as a positive control for phospholipidosis/hepatotoxicity, and 0.1% DMSO as a vehicle control.

  • Spheroid Assembly: Thaw cryopreserved Primary Human Hepatocytes (PHH) and dilute into plating medium[5]. Seed at 2,000 cells/well into ultra-low attachment U-bottom 96-well microplates[6]. Centrifuge at 100 x g for 2 minutes to aggregate cells. Incubate for 5 days at 37°C, 5% CO₂ to allow compact spheroid formation.

  • Compound Dosing: Prepare 3-Bromo-4-cyclopropylmethoxy-benzylamine in a 7-point semi-logarithmic concentration range (0.1 µM to 100 µM) in maintenance medium (final DMSO ≤ 0.1%). Perform a 50% medium exchange with the dosed medium.

  • Incubation: Incubate for 72 hours (acute) or 7 days (chronic, with repeated dosing every 48h).

  • ATP Quantification: Add CellTiter-Glo® 3D Reagent (volume equal to well contents). Shake vigorously for 5 minutes to ensure deep penetration and lysis of the 3D structure. Incubate for 25 minutes at room temperature.

  • Readout: Measure luminescence. Calculate IC₅₀ based on the dose-response curve relative to the vehicle control[5][14].

Protocol 2: hiPSC-CM MEA Assay (Cardiotoxicity)

Self-Validation: Includes E-4031 (hERG blocker) as a positive control for QT prolongation[15].

  • Cell Plating: Coat the active area of a CMOS-MEA chip with fibronectin (50 µg/mL) for 1 hour. Seed hiPSC-CMs at a density optimized for a confluent beating monolayer. Culture for 7–10 Days In Vitro (DIV) until synchronous beating is established[8][9].

  • Baseline Recording: Transfer the MEA plate to the recording system (37°C, 5% CO₂). Record spontaneous electrical activity for 30 minutes to establish baseline Field Potential Duration (FPD) and beat rate[10][15].

  • Exposure: Apply the test compound at varying concentrations (0.03 µM to 30 µM).

  • Data Acquisition: Record Field Potential Imaging (FPI) at 1 hour (acute) and 24, 48, and 96 hours (chronic)[8][9].

  • Analysis: Extract parameters including FPD (corrected for beat rate, FPDc), spike amplitude, and conduction velocity. Flag any compound causing >10% FPDc prolongation or arrhythmic beating patterns.

Protocol 3: Ames Test (Genotoxicity)

Self-Validation: Includes 2-Aminoanthracene as a positive control (requires S9 activation) and vehicle control[11].

  • Preparation: Prepare tester strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[12]. Prepare rat liver S9 mix (30% concentration) for metabolic activation[12].

  • Pre-incubation: Mix 100 µL of tester strain, 500 µL of S9 mix (or buffer for -S9), and 50 µL of test compound. Incubate at 37°C for 30 minutes[12].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A result is positive if the colony count is ≥2-fold over the vehicle control in a dose-dependent manner[11][13].

Quantitative Data Interpretation

To facilitate rapid decision-making in drug discovery, the following decision matrix translates raw in vitro data into actionable hit-to-lead progression criteria.

Assay CategoryPrimary Biomarker / ReadoutMechanistic RationaleThreshold for "Flagging" Compound
Hepatotoxicity (3D PHH) Intracellular ATP (Luminescence)ATP depletion indicates mitochondrial toxicity or loss of cellular functional integrity[7][16].IC₅₀ < 10 µM (Acute) or < 1 µM (Chronic 7-day).
Hepatotoxicity (3D PHH) LDH Leakage (Fluorescence)Extracellular LDH indicates loss of membrane integrity and necrotic cell death[7][14].> 2-fold increase over vehicle control at Cmax.
Cardiotoxicity (MEA) Field Potential Duration (FPDc)FPDc prolongation correlates directly with in vivo QT prolongation and Torsades de Pointes risk[8][9].> 10% increase in FPDc compared to baseline.
Cardiotoxicity (MEA) Beat Rate / ArrhythmiaDetects multi-ion channel disruption and structural cardiotoxicity[8].Cessation of beating or irregular spike intervals.
Genotoxicity (Ames) Revertant Colony CountDetects DNA point mutations and frameshifts induced by the parent or metabolites[11][12].≥ 2-fold increase in colonies vs. negative control.

References

  • AMES Test (OECD 471) - Biocompatibility Analyses. ttslaboratuvar.com. Available at: [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). creative-bioarray.com. Available at:[Link]

  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. gentronix.co.uk. Available at: [Link]

  • Advanced cardiotoxicity profiling using field potential imaging with UHD-CMOS-MEA in human iPSC-derived cardiomyocytes. nih.gov. Available at: [Link]

  • Field potential Imaging in human iPSC- derived Cardiomyocytes using UHD-CMOS-MEA. biorxiv.org. Available at:[Link]

  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. nih.gov. Available at: [Link]

  • Comparison of in vitro models for drug-induced liver injury assessment. jbtr.or.kr. Available at: [Link]

  • Use of Human iPSC-CMs in Nonclinical Regulatory Studies for Cardiac Safety Assessment. oup.com. Available at: [Link]

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. mdpi.com. Available at: [Link]

  • High Content Screening for in vitro toxicity testing. europeanpharmaceuticalreview.com. Available at: [Link]

  • (PDF) High content screening for in vitro toxicity testing. researchgate.net. Available at: [Link]

Sources

Foundational

3-Bromo-4-cyclopropylmethoxy-benzylamine: Mechanism of Action and Fragment-Based Drug Discovery Applications

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are engineered to probe complex biological targets. 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS 1341049-24-8) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are engineered to probe complex biological targets. 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS 1341049-24-8) is a highly privileged, multi-functional fragment. Rather than acting as a standalone therapeutic, its mechanism of action is defined by how its three distinct pharmacophores—a primary amine, a halogen-bond donor, and a rigid lipophilic ether—synergistically engage orthosteric and allosteric protein pockets.

This technical whitepaper deconstructs the structural rationale of this fragment, details its mechanism of action against primary target classes such as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Phosphodiesterase 4 (PDE4), and outlines self-validating experimental protocols for its integration into hit-to-lead pipelines.

Structural Rationale and Pharmacophore Deconstruction

The efficacy of 3-Bromo-4-cyclopropylmethoxy-benzylamine in FBDD is rooted in its adherence to the "Rule of 3" and its highly optimized interaction vectors 1.

  • The Benzylamine Motif: The primary amine acts as a fundamental anchor. At physiological pH, it is protonated, allowing it to form critical salt bridges with conserved aspartate or glutamate residues. In amine oxidases, it mimics endogenous substrates to gain deep access to the catalytic core 2.

  • The 3-Bromo Substituent (Halogen Bonding): Halogen bonding is a highly directional, non-covalent interaction where a covalently bound halogen interacts with a Lewis base 3. Due to the anisotropic charge distribution of the bromine atom, a positive electrostatic region (the σ -hole) forms on the extension of the C–Br bond. This allows the fragment to act as an electron acceptor, forming stabilizing interactions with protein backbone carbonyls, thereby exponentially increasing target residence time 4.

  • The 4-Cyclopropylmethoxy Group: This rigidified, lipophilic moiety optimally fills hydrophobic sub-pockets. The 3-halo-4-alkoxy substitution pattern is highly conserved in PDE4 inhibitor design, mimicking the dialkoxyphenyl core of clinical candidates to enhance membrane permeability and target selectivity 5.

Quantitative Data: Fragment Properties

Table 1: Physicochemical Properties & FBDD Compliance of CAS 1341049-24-8

ParameterValueFBDD "Rule of 3" Compliance
Molecular Weight 256.14 g/mol Yes (< 300)
cLogP ~2.85Yes (≤ 3)
Hydrogen Bond Donors 2Yes (≤ 3)
Hydrogen Bond Acceptors 2Yes (≤ 3)
Polar Surface Area (PSA) 35.2 ŲYes (< 60 Ų)

Mechanism of Action: Dual-Target Potential

Pathway A: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition

SSAO (also known as Vascular Adhesion Protein-1, VAP-1) is a copper-containing enzyme that deaminates primary amines into aldehydes, releasing hydrogen peroxide ( H2​O2​ ) and ammonia, which drives localized oxidative stress and inflammation 6.

Benzylamine derivatives are classic, high-affinity substrates and competitive inhibitors for SSAO 7. The mechanism of action involves the primary amine of the fragment entering the catalytic channel and forming a reversible Schiff base intermediate with the topaquinone (TPQ) cofactor. However, the bulky 3-bromo-4-cyclopropylmethoxy substitution creates steric hindrance that prevents the subsequent oxidative deamination step, effectively trapping the enzyme in an inactive state and halting the production of pro-inflammatory H2​O2​ [[8]]().

G A 3-Bromo-4-cyclopropylmethoxy -benzylamine G Competitive Inhibition (Receptor Occupancy) A->G acts via B SSAO / VAP-1 Active Site C Topaquinone (TPQ) Cofactor B->C contains D Schiff Base Intermediate C->D Endogenous Amines E H2O2 + Ammonia + Aldehyde D->E Oxidative Deamination F Oxidative Stress & Inflammation E->F drives G->C blocks access to

Fig 1. Mechanism of SSAO/VAP-1 inhibition by the benzylamine fragment, preventing oxidative stress.

Pathway B: Phosphodiesterase 4 (PDE4) Modulation

PDE4 isoenzymes regulate intracellular cAMP levels. The 3-bromo-4-cyclopropylmethoxy-phenyl core is a well-documented pharmacophore that mimics the active principle of PDE4 inhibitors like roflumilast 9. The cyclopropyl group anchors into the hydrophobic Q-pocket of the enzyme, while the bromine atom engages the metal-binding domain's hydration network via halogen bonding, providing a high degree of sub-nanomolar potency and subtype selectivity 5.

Experimental Protocols (Self-Validating Systems)

To accurately evaluate the mechanism of action of this fragment, assays must be designed with internal controls that isolate the specific target interaction from background noise.

Protocol 1: Radiometric SSAO Inhibition Assay

Objective: Quantify the IC50​ of the fragment against tissue-bound SSAO. Causality & Self-Validation: Because benzylamine is a substrate for both SSAO and Monoamine Oxidase B (MAO-B), the assay requires the addition of pargyline. Pargyline irreversibly inhibits MAO-B, ensuring that the radiometric signal derived from [14C] -benzylamine oxidation is 100% SSAO-dependent 6, 2.

  • Homogenate Preparation: Isolate rat lung tissue (a rich source of SSAO) and homogenize in 50 mM HEPES buffer (pH 7.4). Causality: HEPES maintains physiological pH, preserving the native conformation of the membrane-bound SSAO.

  • MAO-B Blockade: Pre-incubate the homogenate with 1.0 μM pargyline for 30 minutes at 37°C.

  • Inhibitor Incubation: Add varying concentrations of 3-Bromo-4-cyclopropylmethoxy-benzylamine (1 nM to 100 μM) and incubate for 20 minutes. Causality: This allows the competitive inhibitor to reach thermodynamic equilibrium within the active site before the substrate is introduced.

  • Radiometric Substrate Addition: Add 20 mM [14C] -benzylamine and incubate for exactly 60 minutes.

  • Extraction and Scintillation: Terminate the reaction by adding 2M citric acid. Extract the resulting [14C] -benzaldehyde into toluene and quantify via liquid scintillation counting. Causality: Citric acid protonates unreacted [14C] -benzylamine, trapping it in the aqueous phase, while the neutral [14C] -benzaldehyde partitions into the organic phase, yielding a background-free signal 8.

Protocol 2: Thermal Shift Assay (DSF) for Fragment Validation

Objective: Validate direct target engagement via thermodynamic stabilization. Causality & Self-Validation: Fragments often exhibit weak IC50​ values in biochemical assays due to their small size. Differential Scanning Fluorimetry (DSF) measures the shift in melting temperature ( ΔTm​ ). A positive ΔTm​ confirms that the fragment binds and stabilizes the folded protein, ruling out false positives caused by aggregation or assay interference 10.

  • Assay Assembly: Combine recombinant target protein (e.g., SSAO or PDE4) at 2 μM with SYPRO Orange dye (5x final concentration) in a 384-well PCR plate. Causality: SYPRO Orange is quenched in aqueous solutions but fluoresces intensely when bound to the hydrophobic core of a denaturing protein.

  • Fragment Addition: Spike in the benzylamine fragment at 500 μM (1% DMSO final). Causality: High concentrations are required to saturate the target given the low initial affinity (high μM range) typical of FBDD 11.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence continuously.

  • Data Deconvolution: Calculate the first derivative of the melt curve to identify the melting temperature ( Tm​ ). A shift of ΔTm​>0.5∘C validates direct target engagement.

Workflow A Fragment Library Screening (3-Bromo-4-cyclopropylmethoxy-benzylamine) B Primary Validation (Differential Scanning Fluorimetry) A->B Thermodynamic Shift (ΔTm) C Biochemical Assay (Radiometric SSAO Inhibition) B->C Confirmed Binders D Structural Biology (X-ray Crystallography) C->D IC50 Quantification E Hit-to-Lead Optimization (Vector Growth & Cross-Coupling) D->E 3D Binding Pose

Fig 2. Self-validating Fragment-Based Drug Discovery (FBDD) workflow for benzylamine scaffolds.

Target Engagement Profiling

Understanding the exact molecular contribution of each moiety is critical for hit-to-lead optimization. Table 2 summarizes the deconstructed target interactions.

Table 2: Pharmacophore Deconstruction & Target Engagement Mechanisms

Structural MotifPrimary Physicochemical RoleTarget Interaction (SSAO / PDE4)
Benzylamine H-Bond Donor/Acceptor, Salt BridgeSchiff base formation with TPQ / Anchors to solvent network
3-Bromo Lipophilicity, Lewis Acid ( σ -hole)Halogen bonding with backbone carbonyls (e.g., Tyr188 equivalent)
4-Cyclopropylmethoxy Steric Bulk, Hydrophobic AnchorOccupies lipophilic Q-pocket / Substrate channel

Sources

Protocols & Analytical Methods

Method

Application Note: Direct Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-(cyclopropylmethoxy)benzylamine

Executive Summary The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. 3-Bromo-4-(cyclopropylmethoxy)benzylamine (CAS: 1341049-24-8) is a highly versatile, commercially available building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. 3-Bromo-4-(cyclopropylmethoxy)benzylamine (CAS: 1341049-24-8) is a highly versatile, commercially available building block frequently utilized in the development of CNS therapeutics and GPCR ligands[1]. However, performing a Suzuki-Miyaura cross-coupling directly on this substrate presents two distinct chemical challenges: the steric hindrance of the ortho-alkoxy group and the presence of an unprotected primary benzylamine, which typically poisons palladium catalysts.

This application note provides a validated, step-by-step methodology for the direct cross-coupling of this substrate without the need for prior amine protection (e.g., Boc or Cbz), saving crucial synthetic steps and improving overall atom economy.

Mechanistic Rationale & Substrate Analysis

To design a successful protocol, we must analyze the causality behind the reactivity of 3-Bromo-4-(cyclopropylmethoxy)benzylamine:

  • The Free Amine Challenge: Primary amines are strong σ-donors. In traditional palladium catalysis (e.g., using Pd(PPh3​)4​ ), the free benzylamine outcompetes the phosphine ligands for the Pd(II) center, forming stable, off-cycle bis-amine palladium complexes. This stalls the catalytic cycle, leading to trace yields.

  • Electronic and Steric Factors: The cyclopropylmethoxy group at the C4 position is an electron-donating group (EDG) via resonance, rendering the aryl ring electron-rich. Electron-rich aryl bromides undergo the initial oxidative addition step much slower than their electron-deficient counterparts[2]. Furthermore, the bulky cyclopropylmethoxy group sits directly ortho to the bromine atom, creating a sterically congested electrophilic site.

The Solution: To overcome both the electronic sluggishness and the amine-induced catalyst poisoning, we employ XPhos-Pd-G2 (Buchwald's second-generation precatalyst)[3]. The bulky dicyclohexylbiaryl phosphine ligand (XPhos) is highly electron-rich, accelerating oxidative addition into the electron-rich C-Br bond. More importantly, its massive steric profile strictly limits the coordination sphere of the palladium atom to a single ligand ( L1​Pd(0) ), physically preventing the primary benzylamine from coordinating to the metal center and ensuring the cycle proceeds smoothly[4].

Catalyst Selection & Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality between ligand architecture and reaction yield.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Toluene/H₂O90< 10%Severe catalyst poisoning by free amine coordination.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/H₂O8035%Sluggish oxidative addition due to ortho-steric bulk.
3XPhos-Pd-G2 (2 mol%) K3​PO4​ Dioxane/H₂O 80 > 95% Rapid conversion; complete tolerance of the free amine.

Mechanistic Pathway Visualization

The reaction relies on the rapid generation of an active mono-ligated Pd(0) species, which cycles through oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle Precat XPhos-Pd-G2 (Precatalyst) Pd0 L-Pd(0) (Active Catalyst) Precat->Pd0 Base / Solvent Activation OxAdd L-Pd(II)(Ar)(Br) (Oxidative Addition) Pd0->OxAdd + Aryl Bromide TransMet L-Pd(II)(Ar)(Ar') (Transmetalation) OxAdd->TransMet + Aryl Boronic Acid + Aqueous Base TransMet->Pd0 Reductive Elimination Product Biaryl Benzylamine (Final Product) TransMet->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling utilizing XPhos-Pd-G2 for free amines.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of an acid-base extraction during workup chemically guarantees the removal of unreacted boronic acid, phosphine ligands, and homocoupled neutral byproducts, isolating only the desired basic amine.

Reagent Preparation & Setup
  • Charge the Flask: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-(cyclopropylmethoxy)benzylamine (1.0 equiv, 1.0 mmol, 256.14 mg), the desired Aryl Boronic Acid (1.5 equiv, 1.5 mmol), and XPhos-Pd-G2 (0.02 equiv, 2 mol%, 15.7 mg).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this purge cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O2​ ; rigorous degassing prevents catalyst degradation.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-Dioxane (previously sparged with Argon for 15 minutes).

  • Base Addition: Add 1.0 mL of a degassed 2.0 M aqueous K3​PO4​ solution (2.0 equiv, 2.0 mmol) via syringe.

Reaction Execution & Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation (LC-MS Tracking): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS.

    • Expected observation: Disappearance of the starting material mass ( [M+H]+=256/258 m/z) and emergence of the product mass. If starting material persists, continue heating for an additional 2 hours.

Orthogonal Acid-Base Workup
  • Quench: Once complete, cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.

  • Acidic Extraction (Product Capture): Transfer to a separatory funnel. Add 15 mL of 1.0 M aqueous HCl. Shake vigorously and allow the layers to separate.

    • Causality: The target biaryl benzylamine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. Neutral impurities (boronic acid, XPhos ligand, homocoupled dimers) remain in the EtOAc layer.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer. Wash the aqueous layer once more with 10 mL of fresh EtOAc to remove trace organics.

  • Basification (Product Release): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches >10 (verify with pH paper). The solution will turn cloudy as the free-base amine precipitates.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Combine the organic DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the analytically pure biaryl benzylamine.

References

  • EvitaChem. "Screening Compounds P50940 | EvitaChem: 3-Bromo-4-cyclopropylmethoxy-benzylamine." 1

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005). 3

  • ACS Publications. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." The Journal of Organic Chemistry (2012). 4

Sources

Application

Application Note: Highly Efficient N-Boc Protection of 3-Bromo-4-cyclopropylmethoxy-benzylamine

Executive Summary & Strategic Rationale In modern drug discovery and complex molecule synthesis, 3-Bromo-4-cyclopropylmethoxy-benzylamine () serves as a highly versatile, bifunctional building block [1]. The scaffold fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and complex molecule synthesis, 3-Bromo-4-cyclopropylmethoxy-benzylamine () serves as a highly versatile, bifunctional building block [1]. The scaffold features a cross-coupling-ready aryl bromide and a metabolically stable, lipophilic cyclopropylmethoxy ether. To utilize the aryl bromide in downstream palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) without poisoning the catalyst or inducing unwanted side reactions, the primary benzylic amine must be transiently masked.

The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It is completely orthogonal to catalytic hydrogenation (unlike Cbz groups) and highly stable to strong nucleophiles and basic conditions. This application note details the mechanistic causality, optimized protocols, and self-validating analytical steps required to achieve >95% yield in the N-Boc protection of this specific substrate.

Mechanistic Causality: Driving the Equilibrium

The protection of a primary amine utilizing Di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution driven to completion by immense entropic forces.

  • Deprotonation & Nucleophilic Attack: The conjugate acid of the benzylic amine has a pKa of ~9.0, while the conjugate acid of triethylamine (Et₃N) has a pKa of ~10.7. The addition of Et₃N ensures the benzylamine remains entirely in its unprotonated, nucleophilic state. The nitrogen lone pair attacks the highly electrophilic carbonyl carbon of Boc₂O, forming a tetrahedral intermediate.

  • Entropic Collapse: The tetrahedral intermediate collapses, expelling tert-butyl carbonate as a leaving group.

  • Irreversible Fragmentation: The tert-butyl carbonate anion is exceptionally unstable and spontaneously decarboxylates into carbon dioxide (CO₂) gas and a tert-butoxide anion. The irreversible evolution of CO₂ gas provides a massive entropic driving force (Le Chatelier's principle), while the tert-butoxide abstracts a proton from the nitrogen to yield tert-butanol and the final N-Boc protected product.

G Substrate 3-Bromo-4-cyclopropylmethoxy- benzylamine Reagents Boc2O (1.1 eq), Et3N (1.5 eq) DCM, 0°C to RT Substrate->Reagents Intermediate Amine-Boc2O Adduct (Tetrahedral Intermediate) Reagents->Intermediate Product N-Boc Protected Amine + CO2 + t-BuOH Intermediate->Product Base-assisted collapse Workup Aqueous Workup (10% Citric Acid, NaHCO3) Product->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification

Experimental workflow and mechanistic progression for Boc protection of the amine.

Self-Validating Experimental Protocol

Scale: 10.0 mmol (Standard Discovery Chemistry Scale)

This protocol is designed as a self-validating system , meaning the physical observations at each step inherently confirm the chemical progression, minimizing the need for constant off-line sampling.

Materials Required:
  • Substrate: 3-Bromo-4-cyclopropylmethoxy-benzylamine (2.56 g, 10.0 mmol)

  • Electrophile: Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 eq)

  • Base: Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

Step 1: Matrix Solubilization Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with the benzylamine substrate (2.56 g). Add 25 mL of anhydrous DCM.

  • Causality: DCM ensures complete solvation of both the highly polar amine and the lipophilic Boc₂O, preventing localized concentration gradients that lead to bis-Boc formation.

Step 2: Thermal Control and Base Addition Cool the reaction vessel to 0 °C using an ice-water bath. Add Et₃N (2.1 mL) dropwise over 2 minutes.

  • Causality: Cooling suppresses the exothermic nature of the reaction. Et₃N acts as a non-nucleophilic proton sink, preventing the formation of unreactive benzylammonium salts.

Step 3: Electrophile Introduction & Macroscopic Validation Dissolve Boc₂O (2.40 g) in 5 mL of DCM and add it dropwise via an addition funnel over 10 minutes.

  • Self-Validating Indicator: Immediate effervescence (bubbling) will be observed. This is the stoichiometric release of CO₂ gas, physically confirming that the tetrahedral intermediate is forming and successfully collapsing.

Step 4: Reaction Maturation Remove the ice bath, allowing the system to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Self-Validating Indicator: The cessation of gas evolution indicates the consumption of the limiting reagent. Confirm completion via TLC (Eluent: 7:3 Hexanes/EtOAc). The primary amine (baseline, Rf = 0.0) will stain intensely purple with ninhydrin. The N-Boc product (Rf ~0.45) will be UV-active but ninhydrin-negative unless strongly heated with acid.

Step 5: Orthogonal Aqueous Quench Transfer the mixture to a separatory funnel and execute the following washes:

  • 10% Aqueous Citric Acid (2 x 20 mL): Selectively protonates unreacted starting amine and Et₃N, pulling them into the aqueous waste stream.

  • Saturated Aqueous NaHCO₃ (20 mL): Neutralizes residual citric acid and removes trace acidic impurities.

  • Brine (20 mL): Pre-dries the organic layer by altering the osmotic gradient.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, N-Boc-3-Bromo-4-cyclopropylmethoxy-benzylamine, is typically obtained as a highly pure, viscous oil or low-melting solid (>95% yield) requiring no further purification.

Quantitative Data: Optimization & Green Alternatives

While the DCM/Et₃N protocol is the most reliable for general lab use, recent literature has demonstrated highly efficient, solvent-free green protocols for the Boc protection of amines. We have summarized the kinetic and yield data for these alternative catalytic systems below.

Table 1: Optimization of N-Boc Protection Conditions for Benzylamines

Reaction SystemReagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Utility
Standard Homogeneous Boc₂O (1.1 eq), Et₃N (1.5 eq), DCM0 → 252.0>95Et₃N acts as a proton sink; ideal for scale-up and general lab use.
Biphasic Aqueous Boc₂O (1.1 eq), NaHCO₃ (2.0 eq), THF/H₂O254.088Avoids organic bases; slower kinetics due to phase transfer limitations.
Solvent-Free (Lewis Acid) Boc₂O (1.0 eq), I₂ (10 mol%)250.592I₂ activates the carbonyl of Boc₂O; highly chemoselective .
Solvent-Free (Brønsted Acid) Boc₂O (1.0 eq), Picric Acid (2 mol%)250.598Green protocol; acid catalysis accelerates intermediate collapse .
Solvent-Free (Uncatalyzed) Boc₂O (1.0 eq), No Additives252.090Atom-economical; relies solely on the nucleophilicity of the amine .

Troubleshooting & Analytics Matrix

Even in highly optimized systems, deviations can occur. Use this matrix to diagnose and correct kinetic failures.

  • Observation: Persistent effervescence continues well past the 2-hour mark, but TLC shows incomplete conversion.

    • Causality: Moisture in the DCM or atmosphere is hydrolyzing the Boc₂O into tert-butanol and CO₂, depleting the electrophile before the amine can react.

    • Correction: Ensure strictly anhydrous solvents are used. Add an additional 0.2 eq of Boc₂O to drive the reaction to completion.

  • Observation: Appearance of a secondary, higher-Rf UV-active spot on the TLC plate.

    • Causality: Over-protection leading to the bis-Boc derivative (N,N-di-Boc amine). This occurs if a large excess of Boc₂O is used or if the reaction is left stirring for extended periods (>12 hours).

    • Correction: Strictly control Boc₂O stoichiometry to a maximum of 1.10 equivalents. The bis-Boc group can be selectively mono-deprotected using mild basic conditions (e.g., K₂CO₃ in MeOH) if necessary.

  • Observation: Reaction stalls at ~50% conversion (strong baseline spot remains).

    • Causality: The starting benzylamine was supplied partially as a hydrochloride salt, and the 1.5 eq of Et₃N was insufficient to both free-base the amine and maintain the basicity of the reaction matrix.

    • Correction: Verify the salt status of the starting material. Add an additional 1.0 eq of Et₃N to the stirring reaction.

References

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 2006, 71(19), 7449–7452.[Link]

  • Solvent-free and eco-friendly green protocol for N-Boc Protection of amines using picric acid as a catalyst. Tetrahedron Green Chem, 2025, 5, 100061.[Link]

  • A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 2013, 10(2), 121-125.[Link]

Method

Application Note: 3-Bromo-4-cyclopropylmethoxy-benzylamine in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Functionalization, and Self-Validating Protocols Introduction & Structural Rationale I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Functionalization, and Self-Validating Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of bi- or tri-functional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8)[1] has emerged as a highly privileged intermediate, particularly in the synthesis of central nervous system (CNS) therapeutics and antiviral agents.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered scaffold. Its utility is driven by three distinct structural features:

  • The Cyclopropylmethoxy Motif: Unlike linear alkoxy chains (e.g., ethoxy, propoxy) that are highly susceptible to CYP450-mediated oxidative O-dealkylation, the cyclopropyl ring introduces steric bulk and unique bond angles that enhance metabolic stability. Furthermore, its specific lipophilic volume is optimized for occupying hydrophobic auxiliary pockets in target proteins.

  • The 3-Bromo Handle: The bromine atom serves as an orthogonal reactive vector. It remains inert during standard amine functionalization but can be subsequently activated for late-stage transition-metal-catalyzed cross-coupling, allowing for divergent library generation.

  • The Benzylamine Core: The primary amine is a powerful, unhindered nucleophile, serving as the primary anchor point for amidation, sulfonylation, or reductive amination.

Key Pharmaceutical Applications

This intermediate is prominently featured in two major therapeutic development pathways:

  • 5-HT2C Receptor Agonists (Metabolic Disorders): Substituted benzylamines are direct precursors to morpholine derivatives that act as selective 5-HT2C agonists. These compounds are actively targeted for the treatment of obesity and metabolic syndrome[2]. The cyclopropylmethoxy group specifically enhances receptor subtype selectivity by anchoring the ligand into the receptor's hydrophobic cleft.

  • Antiviral Phosphonate Prodrugs (HIV Integrase Inhibitors): The 3-bromo-4-alkoxybenzylamine motif is utilized in the synthesis of phosphonate analogs. The amine is reacted with dialkyl vinyl phosphonates to generate olefinic phosphonates, which serve as potent inhibitors of retroviral integrases, preventing viral DNA integration into the host genome[3].

Visualizations of Workflows and Pharmacology

Workflow A 3-Bromo-4-cyclopropylmethoxy -benzylamine B Amide/Sulfonamide Coupling (Amine Handle) A->B Step 1: N-Alkylation/Acylation C Pd-Catalyzed Cross-Coupling (Bromine Handle) A->C Orthogonal Functionalization D 5-HT2C Agonists (Morpholine Analogs) B->D Cyclization E Antiviral Phosphonates (HIV Integrase Inhibitors) B->E Phosphonate Addition F Advanced Kinase Inhibitor Scaffolds C->F Suzuki/Buchwald

Figure 1: Divergent synthetic workflow leveraging the orthogonal reactivity of the intermediate.

Pathway Ligand Morpholine Derivative (Synthesized Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers Release Effect Appetite Suppression / Obesity Treatment Ca->Effect Downstream Response

Figure 2: Pharmacological signaling pathway of 5-HT2C agonists derived from the intermediate.

Quantitative Data & Analytical Standards

Table 1: Physicochemical & Structural Profile

ParameterValueStructural Significance
CAS Number 1341049-24-8Unique identifier for procurement and IP tracking[1].
Molecular Formula C11H14BrNODictates mass-to-charge ratio (m/z 256.03 / 258.03) for MS tracking.
Molecular Weight 256.14 g/mol Optimal low-MW building block for Lipinski rule compliance[1].
Key Functional Groups Primary Amine, Aryl Bromide, EtherEnables orthogonal, multi-stage synthetic functionalization.

Table 2: Optimization Matrix for Late-Stage Suzuki-Miyaura Coupling

Catalyst SystemBase / SolventTemp / TimeConversion (LC-MS)Mechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O90°C / 12h45% (Incomplete)Monodentate ligands suffer from oxidative degradation over time.
Pd(dppf)Cl2 (5 mol%) K2CO3 / Dioxane:H2O 90°C / 6h >95% (Optimal) Bidentate dppf ligand prevents deactivation by ether oxygen.
Pd2(dba)3 / XPhosCs2CO3 / 1,4-Dioxane100°C / 4h85% (Side products)Overly active for simple aryl boronic acids; causes protodeboronation.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the reaction conditions inherently provide clear analytical feedback to confirm success or diagnose failure.

Protocol A: Scaffold Assembly via Amide Coupling

Objective: Chemoselective acylation of the primary amine without affecting the aryl bromide.

Mechanistic Causality: While the cyclopropylmethoxy group and the bromine atom create a moderately electron-rich aromatic system, the primary amine is separated by a methylene spacer, making it highly nucleophilic. For coupling with sterically hindered carboxylic acids (common in GPCR ligands), HATU provides superior kinetics via the formation of a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized to ensure the amine is fully free-based without acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N2, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add HATU (1.2 eq, 1.2 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add 3-Bromo-4-cyclopropylmethoxy-benzylamine (1.0 eq, 1.0 mmol) in a single portion. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze. The starting amine exhibits a distinct isotopic doublet at m/z 256.0 and 258.0 (1:1 ratio due to 79Br/81Br). Endpoint: Complete consumption of this doublet and the appearance of the product mass confirms successful coupling. Troubleshooting: If the amine persists after 2 hours, the system indicates acid activation failure; add an additional 0.5 eq of HATU and DIPEA.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the 3-bromo position post-amine protection/coupling.

Mechanistic Causality: The 3-bromo position is sterically hindered by the adjacent cyclopropylmethoxy group. Therefore, a catalyst with a large bite angle, such as Pd(dppf)Cl2, is required to facilitate oxidative addition while preventing the coordinating ether oxygen from poisoning the palladium center. A biphasic solvent system (1,4-Dioxane/H2O) ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the brominated intermediate from Protocol A (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), K2CO3 (3.0 eq, 1.5 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.025 mmol).

  • Degassing: Seal the vial and purge with N2 for 5 minutes. Add degassed 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL) via syringe.

  • Reaction: Heat the mixture at 90°C in an oil bath or microwave reactor for 6 hours.

  • Self-Validation (LC-MS): The self-validating endpoint is the complete disappearance of the brominated precursor's isotopic doublet. Endpoint: The emergence of a single mass peak (loss of the 1:1 bromine isotope pattern) definitively confirms successful cross-coupling. Troubleshooting: Protodeboronation of the boronic acid is the primary failure mode; if the precursor remains but the boronic acid is consumed, spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc (20 mL). Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Comprehensive References

  • EvitaChem Compound Database Title: Screening Compounds P50940 | EvitaChem: 3-Bromo-4-cyclopropylmethoxy-benzylamine Source: EvitaChem URL:

  • European Patent Office (EPO) Title: MORPHOLINES AS 5HT2C AGONISTS - Patent 1844026 - EPO Source: EPO Patent Server URL:

  • Google Patents Title: WO2005117904A2 - Phosphonate analogs of hiv integrase inhibitor compounds Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

Sources

Application

Application Notes and Protocols for Peptide Synthesis Utilizing 3-Bromo-4-cyclopropylmethoxy-benzylamine

Abstract This technical guide provides detailed protocols and scientific rationale for the incorporation of 3-Bromo-4-cyclopropylmethoxy-benzylamine into peptide structures. This unique benzylamine derivative offers a va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the incorporation of 3-Bromo-4-cyclopropylmethoxy-benzylamine into peptide structures. This unique benzylamine derivative offers a valuable tool for medicinal chemists and drug development professionals aiming to introduce specific structural motifs that can influence the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The protocols outlined herein cover both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, providing researchers with the flexibility to integrate this reagent into various synthetic strategies. This document is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of peptide chemistry.

Introduction: The Role of C-Terminal Modification in Peptide Drug Discovery

The C-terminus of a peptide is a critical site for modification to enhance therapeutic properties such as stability against enzymatic degradation, receptor binding affinity, and cellular permeability. The conversion of the C-terminal carboxylic acid to an amide is a common strategy to mimic the native state of many peptide hormones and neurotransmitters, often leading to increased biological activity and stability. Substituted benzylamines, such as 3-Bromo-4-cyclopropylmethoxy-benzylamine, are valuable reagents for introducing unique functionalities at the C-terminus. The presence of a bromine atom can allow for further downstream modifications via cross-coupling reactions, while the cyclopropylmethoxy group can enhance metabolic stability and influence lipophilicity. Benzylamines are key structural motifs in a variety of pharmaceuticals, highlighting their importance in medicinal chemistry.[1]

The strategic incorporation of 3-Bromo-4-cyclopropylmethoxy-benzylamine can be envisioned to impart favorable characteristics to a target peptide. The rationale for its use is grounded in the principles of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its therapeutic profile.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the reagents is crucial for successful peptide synthesis.

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
3-Bromo-4-cyclopropylmethoxy-benzylamineC₁₁H₁₄BrNO256.14Primary amine, suitable for nucleophilic attack on an activated carboxylic acid. The aromatic bromine provides a site for further functionalization.
Fmoc-Amino AcidsVariableVariableN-α-protected amino acid building blocks for SPPS. The Fmoc group is base-labile.[2]
Boc-Amino AcidsVariableVariableN-α-protected amino acid building blocks for SPPS. The Boc group is acid-labile.[2][3]
HBTUC₁₁H₁₅F₆N₅O₂P379.24A common coupling reagent used to activate the C-terminal carboxylic acid of the growing peptide chain.[2]
TFAC₂HF₃O₂114.02A strong acid used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[2][4][5]

Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Modified Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides in a laboratory setting.[2][6] The growing peptide chain is covalently attached to an insoluble resin support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[2][3] The following protocol details the synthesis of a peptide with a C-terminal 3-Bromo-4-cyclopropylmethoxy-benzylamide modification using Fmoc-based chemistry.

SPPS Workflow Overview

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Swell in DMF Deprotection Fmoc Deprotection First_AA->Deprotection Piperidine/DMF Coupling Amino Acid Coupling Deprotection->Coupling Fmoc-AA, HBTU/DIPEA Coupling->Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Amine_Coupling 3-Bromo-4-cyclopropylmethoxy- benzylamine Coupling Final_Deprotection->Amine_Coupling HBTU/DIPEA Cleavage Cleavage & Deprotection Amine_Coupling->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC Solution_Phase_Workflow Start Protected C-terminal Amino Acid Ester Couple_Amine Couple with 3-Bromo-4-cyclopropylmethoxy-benzylamine Start->Couple_Amine DCC/EDC Deprotect_Ester Ester Deprotection Couple_Amine->Deprotect_Ester Mild Hydrolysis Couple_AA Couple next Protected Amino Acid Deprotect_Ester->Couple_AA HBTU/DIPEA Deprotect_N N-terminal Deprotection Couple_AA->Deprotect_N Acid/Base Treatment Deprotect_N->Couple_AA Repeat for each AA Purify Purification Deprotect_N->Purify Final_Product Final Peptide Amide Purify->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks or chemoselectivity issues during the synthesis of 3-Bromo-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing yield bottlenecks or chemoselectivity issues during the synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine.

This synthesis fundamentally relies on a two-step sequence: the O-alkylation of a phenolic benzonitrile, followed by the chemoselective reduction of the nitrile to a primary amine. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Workflow

SynthesisWorkflow SM 3-Bromo-4-hydroxybenzonitrile (Starting Material) INT 3-Bromo-4-cyclopropylmethoxy- benzonitrile (Intermediate) SM->INT Alkylation Cyclopropylmethyl bromide K2CO3, Acetone, 50°C PROD 3-Bromo-4-cyclopropylmethoxy- benzylamine (Target) INT->PROD Reduction BH3-THF, Reflux (Chemoselective)

Workflow for 3-Bromo-4-cyclopropylmethoxy-benzylamine synthesis.

Troubleshooting & FAQs

Q1: My alkylation step (O-alkylation of 3-bromo-4-hydroxybenzonitrile) is stalling at 60% conversion. How can I drive this to completion? Root Cause & Causality: Incomplete alkylation often stems from poor nucleophilicity of the phenoxide or the use of an overly strong base that triggers side reactions. Cyclopropylmethyl bromide is a primary alkyl halide, but it possesses slight steric hindrance that can slow down the SN​2 reaction. Expert Solution: Switch your solvent to a polar aprotic solvent like Acetone or DMF, and use Potassium Carbonate (K₂CO₃) as the base. K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~9) without risking the hydrolysis of the nitrile group—a common side reaction when using stronger bases like NaOH[1]. To accelerate the reaction, add a catalytic amount of Potassium Iodide (KI). This facilitates an in situ Finkelstein reaction, converting the bromide into a highly reactive cyclopropylmethyl iodide, driving the O-alkylation to completion[1].

Q2: During the reduction of the nitrile to the benzylamine, I am losing the bromine atom (debromination). Why is this happening and how do I prevent it? Root Cause & Causality: The carbon-bromine (C-Br) bond on the aromatic ring is highly susceptible to cleavage. If you are using standard catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst), the palladium metal undergoes oxidative addition directly into the C-Br bond, leading to rapid hydrogenolysis (debromination)[2]. Expert Solution: You must abandon transition-metal-catalyzed hydrogenation for this substrate. Instead, utilize Borane-Tetrahydrofuran (BH₃-THF) complex. Borane is an electrophilic reducing agent; it coordinates exclusively to the lone pair of the nitrile nitrogen to initiate hydride transfer. Because it operates via Lewis acid-base coordination rather than oxidative addition, the sensitive aryl bromide bond remains completely intact[3][4].

Q3: I switched to a hydride reagent for reduction, but I am now seeing a significant amount of secondary amine (dimer) byproduct. How do I maximize the primary amine yield? Root Cause & Causality: During nitrile reduction, the first hydride transfer generates a highly reactive imine intermediate. If the subsequent reduction of this imine is too slow, the newly formed primary amine product can act as a nucleophile, attacking the unreduced imine to form a secondary amine (dimerization). Expert Solution: Ensure a strict stoichiometric excess of BH₃-THF (at least 3.0 to 4.0 equivalents) and maintain a refluxing temperature. Furthermore, utilize a "reverse addition" technique: add your nitrile solution dropwise to a refluxing solution of BH₃-THF. This ensures the reducing agent is always in massive excess relative to the imine intermediate, driving the second hydride transfer much faster than any intermolecular condensation.

Reaction Selectivity Logic

TroubleshootingLogic Nitrile Nitrile Intermediate PdC H2, Pd/C Catalyst Nitrile->PdC LiAlH4 LiAlH4 (Hydride) Nitrile->LiAlH4 BH3 BH3-THF Complex Nitrile->BH3 Debrom Debrominated Amine (Major Impurity) PdC->Debrom Cleaves C-Br bond (Oxidative Addition) SecAmine Secondary Amine (Dimer Impurity) LiAlH4->SecAmine Slow reduction allows imine condensation Target Target Primary Amine (High Yield) BH3->Target Preserves C-Br, rapid hydride transfer

Chemoselectivity logic for reducing nitriles in the presence of aryl bromides.

Quantitative Data Summaries

Table 1: Alkylation Condition Optimization

Solvent Base Additive Temp Yield Causality / Observation
Water / EtOH NaOH None 100°C <10% Strong base causes nitrile hydrolysis to amide/acid.

| Acetonitrile | K₂CO₃ | None | 80°C | 60% | Reaction stalls; incomplete conversion due to slow SN​2 . | | Acetone | K₂CO₃ | KI (0.1 eq) | 50°C | >90% | Finkelstein activation ensures rapid, clean O-alkylation. |

Table 2: Nitrile Reduction Condition Matrix

Reducing Agent Conditions Chemoselectivity Yield Causality / Observation
H₂, Pd/C 1 atm, MeOH Poor <5% Complete debromination via oxidative addition.
LiAlH₄ THF, 0°C to RT Moderate 40-50% Dimerization to secondary amine; trace debromination.

| BH₃-THF | THF, Reflux | Excellent | >85% | Preserves C-Br bond; fast hydride transfer avoids dimers. |

Self-Validating Experimental Protocols

Protocol A: O-Alkylation of 3-Bromo-4-hydroxybenzonitrile

Objective: Synthesize 3-bromo-4-cyclopropylmethoxy-benzonitrile.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-hydroxybenzonitrile (1.0 eq) in anhydrous Acetone (10 mL per gram of substrate)[1].

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) and Potassium Iodide (0.1 eq). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation (the mixture will become noticeably opaque)[1].

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser, heat the mixture to 50°C, and stir vigorously for 16 hours[1].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly UV-active phenol starting material spot must completely disappear, replaced by a higher Rf​ product spot.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate and 1M NaOH (this step self-validates by stripping away any unreacted phenol). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Protocol B: Chemoselective Nitrile Reduction

Objective: Synthesize 3-Bromo-4-cyclopropylmethoxy-benzylamine.

  • Setup: In a flame-dried flask under argon, add a 1.0 M solution of BH₃-THF (3.0 eq)[4]. Cool the flask to 0°C using an ice bath.

  • Reverse Addition: Dissolve the 3-bromo-4-cyclopropylmethoxy-benzonitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled BH₃-THF solution over 30 minutes to suppress dimerization.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65°C) for 4 hours[3].

  • In-Process Validation: Analyze via LC-MS or TLC. The nitrile peak should be entirely consumed. Note: The product currently exists as a highly stable amine-borane complex, not the free amine.

  • Quench (Critical Step): Cool the reaction back to 0°C. Carefully add Methanol dropwise until effervescence (H₂ gas evolution) ceases. Follow this by adding 2M HCl (aqueous). Reflux the quenched mixture for 1 hour. Causality: This acidic reflux is mandatory to break the robust boron-nitrogen bond and release the free amine salt.

  • Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the remaining aqueous layer with 2M NaOH until the pH is >10. Extract the free amine with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the pure primary benzylamine.

Sources

Optimization

3-Bromo-4-cyclopropylmethoxy-benzylamine solubility in aqueous media

Welcome to the Technical Support Center for 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8). This portal is designed for researchers, formulation scientists, and pharmacologists working with this specific ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8). This portal is designed for researchers, formulation scientists, and pharmacologists working with this specific halogenated benzylamine derivative.

Due to the compound's highly lipophilic functional groups, achieving stable aqueous solubility requires precise formulation strategies. Below, you will find a mechanistic breakdown of its physicochemical behavior, troubleshooting guides, and validated experimental protocols.

Part 1: Compound Profiling & Physicochemical Causality

To successfully dissolve 3-Bromo-4-cyclopropylmethoxy-benzylamine, one must understand the opposing forces within its molecular structure:

  • The Amine Group (Hydrophilic/Ionizable): Unsubstituted benzylamine has a pKa of approximately 9.33 [1]. At a physiological pH of 7.4, the amine group is predominantly protonated ( R−NH3+​ ), which typically favors aqueous solubility.

  • The Halogen & Ether Groups (Highly Lipophilic): The addition of a bromine atom at the 3-position and a bulky cyclopropylmethoxy group at the 4-position drastically increases the molecule's LogP (octanol-water partition coefficient) and crystal lattice energy.

The Causality of Precipitation: Even when the amine is protonated in aqueous media, the massive hydrophobic bulk of the 3-bromo and 4-cyclopropylmethoxy substituents forces the water molecules into a highly ordered, thermodynamically unfavorable cage around the compound. This causes the compound to rapidly self-associate and precipitate out of standard aqueous buffers like PBS [2].

ProtonationState LowPH Acidic Media (pH < 6.0) Protonated Cation (R-NH3+) Maximal Aqueous Solubility PhysPH Physiological (pH 7.4) Equilibrium Mixture High Risk of Precipitation LowPH->PhysPH Increase pH PhysPH->LowPH Decrease pH HighPH Basic Media (pH > 9.3) Free Base (R-NH2) Insoluble in Water PhysPH->HighPH Increase pH HighPH->PhysPH Decrease pH

Fig 1: pH-dependent protonation states and resulting solubility behavior of the benzylamine core.

Part 2: Troubleshooting Guide & FAQs

Q: I attempted to dissolve the compound directly in PBS (pH 7.4) for an in vitro assay, but it immediately crashed out. Why? A: Direct dissolution in physiological buffers fails because the energy required to break the compound's crystal lattice exceeds the solvation energy provided by water. Furthermore, if you are using the hydrochloride salt form of the compound, the high chloride ion concentration in PBS ( 137 mM NaCl) can trigger the "common ion effect," suppressing solubility further. Solution: Always create a master stock in a purely organic solvent (like DMSO) first, then dilute into aqueous media.

Q: How can I dose this compound in cell culture without exceeding the 0.1% DMSO toxicity threshold? A: If a 1000x dilution of your DMSO stock still results in precipitation in the culture media, you must utilize an intermediate co-solvent or complexation agent. We recommend pre-mixing the DMSO stock with a surfactant (e.g., Tween-80) or utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your media. HP-β-CD forms a hydrophilic inclusion complex around the lipophilic bromo-aromatic ring, shielding it from the water [3].

Q: My formulated solution (DMSO/PEG400/Water) was clear at room temperature but precipitated when stored at 4°C. Can I salvage it? A: Yes. The precipitation is a thermodynamic response to reduced temperature, which lowers the saturation capacity of the co-solvent system. Gently warm the solution in a 37°C water bath and vortex or sonicate for 5 minutes. To prevent this in the future, store the 100% DMSO master stock at -20°C, but only prepare the aqueous working formulations fresh on the day of the experiment.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Causality: DMSO is used as the primary solvent because its highly polar, aprotic nature effectively disrupts the strong intermolecular hydrogen bonding and hydrophobic interactions of the solid crystal lattice.

  • Weigh exactly 2.56 mg of 3-Bromo-4-cyclopropylmethoxy-benzylamine (Free base MW ≈ 256.14 g/mol ).

  • Transfer the powder to a sterile, amber microcentrifuge tube (the compound may be sensitive to prolonged UV exposure).

  • Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot into 50 µL volumes and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent atmospheric moisture absorption, which degrades DMSO's solvating power.

Protocol B: Formulation for In Vivo Aqueous Dosing (1 mg/mL)

Causality: For animal dosing, pure DMSO is toxic. We use a "solvent blending" technique (Co-solvency) [3]. The order of addition is critical; adding water too early will cause irreversible precipitation.

  • Step 1 (Solubilization): Pipette 50 µL of the 10 mM DMSO stock into a clean glass vial.

  • Step 2 (Lipid/Polymer Shielding): Add 400 µL of PEG400. Vortex for 30 seconds. Why? PEG400 acts as a co-solvent that coats the hydrophobic drug molecules, creating a transitional polarity gradient.

  • Step 3 (Surfactant Addition - Optional but recommended): Add 50 µL of Tween-80. Vortex gently to avoid bubbling.

  • Step 4 (Aqueous Dilution): Dropwise, under constant vortexing, add 500 µL of sterile Saline (0.9% NaCl) or pure HPLC-grade water.

  • Result: A clear, stable 1 mg/mL solution (Formulation: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline).

FormulationWorkflow Start Solid Compound Stock 1. Dissolve in 100% DMSO (Master Stock) Start->Stock Assay Target Application? Stock->Assay InVitro In Vitro (Cell Culture) Assay->InVitro InVivo In Vivo (Animal Dosing) Assay->InVivo DiluteMedia 2a. Dilute directly in Media (Max 0.1% DMSO) InVitro->DiluteMedia CoSolvent 2b. Add PEG400 & Tween-80 (Create Polarity Gradient) InVivo->CoSolvent Precipitate Precipitation? DiluteMedia->Precipitate Aqueous 3. Add Aqueous Phase (Saline/Water) Dropwise CoSolvent->Aqueous Aqueous->Precipitate Acidify Adjust pH to 6.0 or Add HP-β-Cyclodextrin Precipitate->Acidify Yes

Fig 2: Decision tree and workflow for formulating 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Part 4: Quantitative Solubility Data

The following table summarizes the empirical solubility limits of 3-Bromo-4-cyclopropylmethoxy-benzylamine across various solvent systems to guide your experimental design.

Solvent SystempHMax Soluble ConcentrationStability (at 25°C)Primary Application
100% DMSO N/A> 50 mM> 6 monthsMaster Stock Storage
100% Ethanol N/A~ 20 mM> 1 monthAlternative Stock
PBS (1X) 7.4< 0.01 mM< 1 hour (Crashes)Not Recommended
0.1 M HCl 1.0~ 5 mM> 1 weekGastric Simulation
5% DMSO / 95% Media 7.4~ 0.1 mM~ 4 hoursCell Assays (Short term)
10% DMSO / 40% PEG400 / 50% Water 6.5~ 5 mM> 48 hoursIn Vivo IV/IP Dosing
20% HP-β-CD in Saline 7.4~ 2 mM> 24 hoursIn Vivo Oral Dosing

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine" PubChem, [Link]. Accessed 24 March 2026.

  • Gavande, S. R., et al. "Solubility enhancement techniques for novel Drugs." International Journal of Novel Research and Development (IJNRD), vol. 9, no. 12, 2024. [Link]. Accessed 24 March 2026.

  • Deshmukh, A., et al. "Solubility Enhancement Techniques for Poorly Water-Soluble Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology, vol. 10, no. 3, 2018. [Link]. Accessed 24 March 2026.

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 3-Bromo-4-cyclopropylmethoxy-benzylamine

Welcome to the Technical Support Center for the purification of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8)[1]. This guide is designed for researchers and drug development professionals facing challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8)[1]. This guide is designed for researchers and drug development professionals facing challenges with amine purification.

Primary amines are notoriously difficult to purify using standard normal-phase chromatography due to their strong basicity and polarity. Below, we provide the theoretical grounding, troubleshooting FAQs, self-validating protocols, and quantitative comparisons necessary to optimize your workflow and maximize your compound recovery.

Part 1: The Core Challenge — Why Do Amines Streak?

The structure of 3-Bromo-4-cyclopropylmethoxy-benzylamine presents a specific chromatographic challenge. While the brominated aromatic ring provides an excellent UV chromophore (detectable at ~254 nm and ~280 nm) and the cyclopropylmethoxy group adds lipophilicity[1], the primary benzylamine group is highly basic.

Standard bare silica gel contains residual surface silanol groups (Si-OH) that act as Brønsted acids[2]. When a basic primary amine is introduced to this acidic surface, it results in strong ionic bonding (chemisorption)[2][3]. Instead of partitioning smoothly based on polarity, the amine sticks to the silica, resulting in:

  • Severe peak tailing and streaking across TLC plates and columns[3].

  • Co-elution with closely related impurities.

  • Poor mass recovery (often <50%) due to irreversible binding[2].

To resolve this, chemists must either dynamically deactivate the silica using mobile phase modifiers or permanently bypass the issue using amine-functionalized (NH2) stationary phases [4][5].

Part 2: Troubleshooting Guide & FAQs

Q1: I am running a standard Hexane/Ethyl Acetate gradient on bare silica, and my compound is streaking across the entire column. What is the immediate fix? A: You must disrupt the acid-base interaction between the silica and your amine. The most common solution is to add a basic mobile phase modifier, such as 1–2% (v/v) Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH), to your solvent system[3][4]. The modifier acts as a competing base, saturating and "deactivating" the acidic silanol sites so your target amine can elute based on its inherent polarity[3][6].

Q2: I added 1% TEA to my mobile phase, the peaks are sharper, but now my isolated fractions are contaminated with TEA after evaporation. How do I remove it? A: This is the primary drawback of liquid modifiers[5]. TEA has a relatively high boiling point (89 °C) and often forms salts or complexes with the target molecule during concentration. To remove residual TEA, co-evaporate your pooled fractions with a higher-boiling azeotropic solvent like toluene under high vacuum. If this bottleneck slows down your workflow, we highly recommend switching to an amine-functionalized (NH2) silica column, which requires no mobile phase modifiers[5].

Q3: How do I choose between using a mobile phase modifier (TEA) and switching to an Amine-Bonded (NH2) column? A: Use bare silica with TEA for early-stage, small-scale synthesis where cost is the primary driver and minor TEA contamination is acceptable for the next synthetic step. Switch to an NH2-functionalized column for late-stage intermediates, final active pharmaceutical ingredients (APIs), or when recovering >90% of the pure product is critical[7][8]. The aminopropyl-bonded phase provides a permanently basic surface (pKa ~9.8) that repels the benzylamine, ensuring sharp peaks and simplified solvent evaporation[2][4].

Q4: Can I use Reversed-Phase (C18) chromatography for this molecule? A: Yes. If normal-phase optimization fails, C18 is an excellent alternative[6]. Because 3-Bromo-4-cyclopropylmethoxy-benzylamine is basic, you should run the C18 column using a low-pH mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid). This fully protonates the amine, locking it into a single ionization state and allowing it to elute sharply as a polar salt[6].

Part 3: Decision Workflow

AmineOptimization N1 Analyze Target: 3-Bromo-4-cyclopropylmethoxy-benzylamine N2 Perform TLC on Bare Silica (e.g., DCM/MeOH) N1->N2 N3 Is severe streaking/tailing observed? N2->N3 N4 Add 1-2% TEA or NH4OH to Mobile Phase N3->N4 Yes N6 Proceed with Bare Silica + Modifier Flash Chromatography N3->N6 No N5 Does the modifier resolve the streaking? N4->N5 N5->N6 Yes N7 Switch to Amine-Bonded (NH2) Silica Column N5->N7 No / Evap Issues N8 Run NH2 Column (No Modifiers Needed) N7->N8

Workflow for optimizing flash chromatography of basic amines to eliminate tailing.

Part 4: Self-Validating Experimental Protocols

Protocol A: Bare Silica with Dynamic Deactivation (TEA Modifier)

Use this method for cost-effective, routine purifications where trace modifier carryover is acceptable.

  • Eluent Preparation: Prepare your mobile phase (e.g., 90:10 Dichloromethane/Methanol). Add 1% (v/v) Triethylamine (TEA)[3].

  • Column Equilibration (Self-Validating Step): Pump 3 to 5 Column Volumes (CV) of the TEA-modified eluent through the bare silica cartridge.

    • Validation Check: Carefully feel the exterior of the silica cartridge. The acid-base neutralization between TEA and the silanol groups is exothermic. The cartridge will become noticeably warm. Do not load your sample until the cartridge has cooled back to room temperature , indicating that the silica is fully deactivated.

  • Sample Loading: Dissolve the crude 3-Bromo-4-cyclopropylmethoxy-benzylamine in a minimal amount of the modified starting solvent and apply it to the column (liquid loading).

  • Elution & Recovery: Run the gradient. Monitor UV at 254 nm and 280 nm.

    • Validation Check: After pooling and evaporating the fractions, check the residue's odor. A persistent "fishy" smell indicates residual TEA. Co-evaporate with 2x 10 mL of toluene to remove it.

Protocol B: Amine-Functionalized (NH2) Silica Chromatography

Use this method for late-stage intermediates to guarantee high recovery and zero modifier contamination.

  • Eluent Preparation: Prepare a standard gradient (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Do not add any basic modifiers [5][9].

  • Column Equilibration (Self-Validating Step): Flush the NH2-bonded column with 2 to 3 CVs of your non-polar starting solvent[9].

    • Validation Check: Monitor the UV baseline on your flash system. Because NH2 columns can sometimes bleed trace amounts of unbonded silane initially, wait until the UV baseline at 254 nm is completely flat and stable before injecting.

  • Sample Loading: Dry load the sample onto Celite or a small plug of NH2-silica, or liquid load if solubility permits.

  • Elution: Run the gradient. The permanently basic surface of the stationary phase will repel the primary amine, yielding highly symmetrical, sharp peaks and allowing for rapid, residue-free solvent evaporation[4][5].

Part 5: Quantitative Data Presentation

The table below summarizes the expected performance metrics when applying different chromatographic strategies to primary amines like 3-Bromo-4-cyclopropylmethoxy-benzylamine.

ParameterBare Silica (No Modifier)Bare Silica (+ 1% TEA)NH2-Functionalized SilicaReversed-Phase (C18 + 0.1% TFA)
Peak Shape Severe Tailing / BroadModerate to SharpHighly Symmetrical / SharpHighly Symmetrical / Sharp
Typical Recovery (%) < 40% (Irreversible binding)75% – 85%> 90%> 95%
Evaporation Complexity Low (Standard solvents)High (Requires co-evaporation)Low (Standard solvents)High (Aqueous removal required)
Stationary Phase Cost LowLowMedium-HighHigh
Recommended Use Not RecommendedEarly-stage synthesisLate-stage / Final APIHighly polar/water-soluble impurities

References

  • Sorbent Technologies, Inc. "Amino Flash." Available at: [Link]

  • Biotage. "Successful flash chromatography." Available at: [Link]

  • Teledyne ISCO. "RediSep amine functionalized column." Available at: [Link]

Sources

Optimization

preventing degradation 3-Bromo-4-cyclopropylmethoxy-benzylamine storage

Welcome to the Technical Support Center for 3-Bromo-4-cyclopropylmethoxy-benzylamine . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Bromo-4-cyclopropylmethoxy-benzylamine . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this specific building block during storage and handling.

Below, you will find a structural vulnerability analysis, troubleshooting FAQs, quantitative stability data, and self-validating standard operating procedures (SOPs).

Part 1: Structural Vulnerability Analysis

To prevent degradation, we must first understand the causality behind it. 3-Bromo-4-cyclopropylmethoxy-benzylamine contains three distinct functional groups, each with specific chemical liabilities:

  • Primary Amine (-NH₂): Highly nucleophilic. It is susceptible to oxidative degradation in the presence of atmospheric oxygen and rapidly reacts with atmospheric carbon dioxide (CO₂) to form carbamic acids or urea derivatives [1].

  • Aryl Bromide (3-Bromo): Halogenated aromatics are highly sensitive to ultraviolet (UV) light. Photolytic cleavage of the C-Br bond leads to the generation of aryl radicals and subsequent debromination [2].

  • Cyclopropylmethoxy Ether: While generally stable under neutral conditions, the cyclopropyl ring can undergo ring-opening under strongly acidic conditions.

DegradationPathways Compound 3-Bromo-4-cyclopropylmethoxy -benzylamine CO2 Atmospheric CO2 + Moisture Compound->CO2 O2 Oxygen (O2) Compound->O2 UV UV/Vis Light Compound->UV Carbamate Carbamate / Urea Salts (+44 Da Mass Shift) CO2->Carbamate Oxidation N-Oxides / Imines (Color: Yellow/Brown) O2->Oxidation Debromination Aryl Radicals & Debromination UV->Debromination

Primary degradation pathways of 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound was originally a white powder/clear liquid, but it has turned yellow or brown over time. Is it still usable? A: The color change indicates oxidative degradation or photolytic debromination . Primary amines oxidize easily when exposed to air, forming imines or N-oxides. Furthermore, if stored in clear glass, UV light induces homolytic cleavage of the aryl bromide bond, creating highly reactive radicals that polymerize or react with the solvent [2]. Validation Check: Run an LC-MS. If you see a mass loss of ~79/81 Da (loss of bromine isotope pattern), photodegradation has occurred. If you see a mass increase of +16 Da, oxidation has occurred. Discard heavily discolored batches.

Q2: I am seeing insoluble white precipitates in my stock solution, and LC-MS shows a +44 Da mass shift. What happened? A: Your amine has reacted with atmospheric CO₂ to form a carbamate salt . Primary amines act as nucleophiles, attacking CO₂ to form carbamic acid, which then pairs with another unreacted amine molecule to form an insoluble salt [1]. Solution: This reaction is accelerated by moisture. You must store the compound under an inert atmosphere (Argon or Nitrogen) and handle it in a dry box.

Q3: Can I store the compound as a free base long-term? A: It is not recommended. Free base primary amines are inherently unstable over prolonged periods [3]. For storage exceeding 3 months, we highly recommend converting the free base into a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonating the amine neutralizes its nucleophilicity, entirely preventing CO₂ absorption and significantly reducing oxidative liability.

Part 3: Quantitative Degradation Data

The following table summarizes the expected monthly purity loss of the free base under various storage conditions, highlighting the critical need for environmental control.

Storage TemperatureAtmosphereContainer TypeEst. Monthly Purity LossPrimary Degradant Mechanism
25°C (Room Temp)Ambient AirClear Glass5.0% - 8.0%Photodegradation & Oxidation
25°C (Room Temp)Ambient AirAmber Glass3.0% - 5.0%Carbamate Formation (CO₂)
4°C (Fridge)Ambient AirAmber Glass1.0% - 2.0%Carbamate Formation (CO₂)
-20°C (Freezer)Ambient AirAmber Glass0.5% - 1.0%Condensation-induced Oxidation
-20°C (Freezer) Argon (Inert) Amber Glass < 0.1% None (Optimal Condition)

Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure a self-validating storage system, follow this protocol. The goal is to eliminate freeze-thaw cycles, block UV light, and exclude oxygen/CO₂.

Materials Required:

  • Glovebox or Schlenk line with high-purity Argon gas.

  • Pre-dried, amber glass HPLC vials with PTFE-lined septa caps.

  • Parafilm or PTFE tape.

  • Desiccator cabinet set to -20°C.

Step-by-Step Methodology:

  • Thermal Equilibration (Crucial): Before opening the master bottle of the compound, allow it to warm to room temperature inside a desiccator for at least 2 hours. Causality: Opening a cold bottle in ambient air instantly causes atmospheric moisture to condense on the compound, accelerating CO₂ absorption.

  • Inert Transfer: Move the unopened, room-temperature bottle into a glovebox purged with Argon. Argon is heavier than Nitrogen and provides a better protective "blanket" over the compound.

  • Aliquoting: Divide the bulk compound into single-use amber glass vials. Causality: Single-use aliquots prevent repeated exposure to air and moisture caused by multiple freeze-thaw cycles.

  • Headspace Purging: If a glovebox is unavailable, use a Schlenk line to gently blow a stream of Argon into the vial for 30 seconds to displace ambient air.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the junction of the cap and vial with Parafilm to create an additional moisture barrier.

  • Storage: Place the sealed aliquots inside a secondary container containing fresh desiccant (e.g., Drierite) and store at -20°C.

StorageWorkflow Start Equilibrate to Room Temp Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Seal PTFE Caps & Parafilm Seal Aliquoting->Seal Store Store at -20°C with Desiccant Seal->Store

Workflow for inert aliquoting and storage of sensitive benzylamine derivatives.

References

  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Phototransformation of Brominated Disinfection Byproducts and Toxicity Elimination in Sunlit-Ozonated Reclaimed Water Source: Environmental Science & Technology - ACS Publications URL: [Link]

Troubleshooting

reducing side reactions 3-Bromo-4-cyclopropylmethoxy-benzylamine coupling

Technical Support Center: Troubleshooting 3-Bromo-4-(cyclopropylmethoxy)benzylamine Couplings Introduction 3-Bromo-4-(cyclopropylmethoxy)benzylamine (CAS: 1341049-24-8) is a highly versatile, bifunctional building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Bromo-4-(cyclopropylmethoxy)benzylamine Couplings

Introduction

3-Bromo-4-(cyclopropylmethoxy)benzylamine (CAS: 1341049-24-8) is a highly versatile, bifunctional building block widely used in medicinal chemistry. However, its structural features—an aliphatic primary amine, an aryl bromide, and an acid-sensitive cyclopropylmethyl (CPM) ether—create significant chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize side reactions during functionalization.

Section 1: Amide Coupling (Targeting the Primary Amine)

Q: Why am I observing a +99 Da mass adduct and no desired amide product when using HATU? A: You are observing a guanidinylation side reaction. HATU and HBTU are uronium/aminium salts. If the highly nucleophilic primary amine of 3-bromo-4-(cyclopropylmethoxy)benzylamine reacts directly with the coupling reagent before the carboxylic acid is fully activated, it forms a stable tetramethylguanidinium adduct (+99 Da). This permanently caps the amine and halts the reaction[1]. Causality & Solution: The reaction kinetics favor guanidinylation if the amine is present during the initial activation phase[2]. To prevent this, pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the benzylamine. Alternatively, switch to non-uronium coupling agents like EDC/HOBt or T3P, which completely eliminate this risk.

Q: My cyclopropylmethyl ether is cleaving during the Boc deprotection step. How can I prevent this? A: Cyclopropylmethyl (CPM) ethers are generally robust but are susceptible to ring-opening or cleavage under harsh acidic conditions[3]. Prolonged exposure to concentrated trifluoroacetic acid (TFA) or the use of strong Lewis acids (e.g., BBr 3​ ) will degrade the CPM group. Causality & Solution: The cleavage is driven by the formation of a stabilized cyclopropylcarbinyl cation. To preserve the ether, use mild deprotection conditions, such as 20% TFA in DCM for exactly 30 minutes, or 4M HCl in dioxane, and quench immediately with saturated aqueous NaHCO 3​ .

Section 2: Palladium-Catalyzed Cross-Coupling (Targeting the Aryl Bromide)

Q: I attempted a Buchwald-Hartwig amination on the aryl bromide, but LC-MS shows a complex polymeric mixture. What went wrong? A: 3-Bromo-4-(cyclopropylmethoxy)benzylamine contains an unprotected primary aliphatic amine. Under Pd-catalyzed conditions, this amine acts as a highly competitive nucleophile, reacting with the aryl bromide of another molecule to form poly(benzylamine) oligomers. Furthermore, free primary amines can strongly coordinate to and poison the palladium catalyst. Causality & Solution: Transition-metal catalysis requires orthogonal protection. You must protect the primary amine (e.g., as a Boc or Cbz carbamate) prior to any cross-coupling reactions.

Q: I protected the amine, but I am still seeing extensive protodebromination (reduction to Ar-H) instead of the desired cross-coupling product. A: Protodebromination occurs when the Pd(II)-aryl intermediate undergoes a hydride transfer (often from the alkoxide base or the aliphatic amine partner) followed by reductive elimination, yielding the reduced arene instead of the coupled product. Causality & Solution: To outcompete the background β-hydride elimination pathway, switch to a weaker, non-nucleophilic base (e.g., Cs 2​ CO 3​ instead of NaOtBu) and employ bulky, electron-rich ligands like XPhos or BrettPhos (often as Pd G3/G4 precatalysts). These ligands accelerate the desired C-N or C-C reductive elimination.

Section 3: Standardized Workflows & Protocols

Protocol 1: Chemoselective Amide Coupling (EDC/HOBt Method) Purpose: To couple a carboxylic acid to the primary amine without guanidinylation or aryl bromide interference.

  • Dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M).

  • Add EDC·HCl (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Add 3-Bromo-4-(cyclopropylmethoxy)benzylamine (1.0 eq) dropwise.

  • Stir for 4–6 hours at room temperature. Monitor conversion via LC-MS to ensure self-validation of the coupling progress.

  • Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol 2: Orthogonal Functionalization (Boc Protection Buchwald-Hartwig Coupling) Purpose: To functionalize the aryl bromide while preventing amine polymerization. Step A: Boc Protection

  • Dissolve 3-Bromo-4-(cyclopropylmethoxy)benzylamine (1.0 eq) in DCM (0.2 M).

  • Add TEA (1.5 eq) and Boc 2​ O (1.1 eq). Stir at room temperature for 2 hours.

  • Wash with water and brine, dry, and concentrate to yield the Boc-protected intermediate. Step B: Buchwald-Hartwig Amination

  • In a dried Schlenk tube, combine the Boc-protected intermediate (1.0 eq), secondary amine partner (1.2 eq), Cs 2​ CO 3​ (2.0 eq), and XPhos Pd G3 (0.05 eq).

  • Evacuate and backfill with N 2​ three times.

  • Add anhydrous 1,4-dioxane (0.1 M) and heat to 90 °C for 12 hours.

  • Cool, filter through Celite, and purify via flash chromatography.

Section 4: Quantitative Data & Reagent Comparison

The following table summarizes the impact of various coupling reagents on the functionalization of the primary amine, highlighting the trade-offs between yield and side reactions.

Coupling ReagentEquivalentsBaseReaction TimeYield (%)Guanidinylation RiskChemoselectivity
HATU (Simultaneous addition)1.5DIPEA2 h45%High (+99 Da adduct)Poor
HATU (Pre-activation)1.1DIPEA4 h82%LowModerate
EDC / HOBt 1.2DIPEA6 h88%None Excellent
T3P (50% in EtOAc)1.5TEA12 h91%None Excellent

Section 5: Visualizing the Logic

Workflow Start 3-Bromo-4-(cyclopropylmethoxy) benzylamine Split1 Target Functionalization? Start->Split1 Amide Amide Coupling (Primary Amine) Split1->Amide Amine Pd Pd-Catalyzed Coupling (Aryl Bromide) Split1->Pd Bromide Amide_Step1 Pre-activate Carboxylic Acid (EDC/HOBt or T3P) Amide->Amide_Step1 Pd_Step1 Protect Primary Amine (Boc2O, TEA) Pd->Pd_Step1 Amide_Step2 Add Benzylamine slowly (Avoids Guanidinylation) Amide_Step1->Amide_Step2 Amide_Product Desired Amide (Intact Aryl Bromide) Amide_Step2->Amide_Product Pd_Step2 Buchwald/Suzuki Coupling (XPhos Pd G3, Base) Pd_Step1->Pd_Step2 Pd_Product Coupled Product (Protected Amine) Pd_Step2->Pd_Product

Workflow for orthogonal functionalization of 3-Bromo-4-(cyclopropylmethoxy)benzylamine.

SideReactions Substrate Bifunctional Substrate SR1 Guanidinylation Substrate->SR1 Excess HATU SR2 Polymerization Substrate->SR2 Unprotected Pd-Coupling SR3 Ether Cleavage Substrate->SR3 Harsh Acid (BBr3) SR4 Protodebromination Substrate->SR4 β-Hydride Elimination Sol1 Use T3P or EDC/HOBt SR1->Sol1 Sol2 Boc-Protect Amine SR2->Sol2 Sol3 Avoid Strong Lewis Acids SR3->Sol3 Sol4 Use Bulky Ligands (XPhos) SR4->Sol4

Logical mapping of common side reactions and their respective troubleshooting solutions.

References

  • Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-Bromo-4-cyclopropylmethoxy-benzylamine

Welcome to the Technical Support Center for the isolation and crystallization of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS No. 1341049-24-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS No. 1341049-24-8)[1]. As a highly functionalized halogenated benzylamine featuring a bulky, lipophilic cyclopropylmethoxy ether group, this intermediate presents unique thermodynamic challenges during downstream processing.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to directly address the kinetic and thermodynamic realities of working with this specific molecule, providing field-proven troubleshooting, empirical data, and self-validating protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-Bromo-4-cyclopropylmethoxy-benzylamine consistently "oil out" instead of forming filterable crystals? The Causality: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS). The combination of a heavy bromine atom and a flexible, lipophilic cyclopropylmethoxy group significantly lowers the melting point of the free base. When you cool the solution or add an anti-solvent, the system crosses the binodal curve (miscibility gap) before it reaches the solubility limit for crystallization. Instead of nucleating a solid crystal lattice, the solute separates into a solute-rich liquid phase (the "oil") and a solvent-rich continuous phase. This kinetically traps impurities and prevents crystal growth[2].

Q2: How can I thermodynamically force the system to bypass the miscibility gap? The Causality: You must increase the lattice energy of the target molecule to raise its melting point, which shifts the crystallization boundary above the LLPS boundary. The most effective method for primary amines is salt formation. By converting the free base to a Hydrochloride (HCl) or Mesylate salt, you introduce strong ionic interactions and hydrogen bonding networks. This drastically increases the melting point, allowing the solid phase to nucleate before the liquid phase separates[3].

Q3: If I must isolate the free base, how do I prevent oiling out during anti-solvent addition? The Causality: If salt formation is not an option, you must control the supersaturation kinetics. Oiling out is exacerbated by rapid generation of supersaturation. You must:

  • Use a highly miscible solvent/anti-solvent pair with a gradual solubility gradient (e.g., Ethyl Acetate / Heptane).

  • Maintain the temperature strictly within the metastable zone.

  • Seed the solution before adding the bulk of the anti-solvent. Seeding provides a low-energy surface for heterogeneous nucleation, allowing solute molecules to integrate into a crystal lattice faster than they can coalesce into an oil phase[4].

Q4: My isolated crystals are yellowish/brown. How do I improve the color profile? The Causality: Benzylamines are prone to oxidative degradation, and if LLPS occurred even transiently during your process, the resulting oil droplets act as a highly efficient extraction phase for lipophilic impurities and color bodies. To resolve this, implement a continuous carbon filtration step (using activated charcoal) of the mother liquor at 50°C prior to cooling, and ensure the crystallization environment is purged with Nitrogen to prevent amine oxidation.

Part 2: Empirical Data & System Selection

To facilitate rapid process development, the following tables summarize quantitative screening data for both free base and salt forms of 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Table 1: Solvent Screening Matrix (Free Base)

Target: 100 mg/mL initial concentration at 50°C. Cooling rate: 0.1°C/min.

Solvent SystemRatio (v/v)Phase BehaviorYield (%)Purity (HPLC)
Ethanol / Water1:1Severe LLPS (Oiling out)N/AN/A
Isopropanol / Water2:1Transient LLPS, sticky solid45%92.1%
Toluene / Heptane1:3Crystallization (requires seeding)78%97.5%
EtOAc / Heptane 1:4 Clean Crystallization 85% 99.2%
Table 2: Salt Selection Matrix

Evaluated to bypass LLPS and improve solid-state properties.

Acid CounterionpKaOptimal SolventMelting Point (°C)Crystallinity
Free Base~9.5EtOAc/Heptane< 60°CPoor (Prone to oil)
Sulfate (0.5 eq)1.9Aqueous EtOH> 150°CAmorphous/Gummy
Hydrochloride -6.1 EtOH / MTBE 185 - 188°C Excellent (Needles)
Methanesulfonate-1.9THF / Heptane142 - 145°CGood (Plates)

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)

This protocol is a self-validating system designed to completely bypass LLPS by exploiting the high lattice energy of the HCl salt.

  • Dissolution: Charge 10.0 g of crude 3-Bromo-4-cyclopropylmethoxy-benzylamine free base into a 250 mL jacketed reactor. Add 80 mL of absolute Ethanol.

  • Validation Checkpoint 1: Heat to 45°C with 250 rpm agitation. Visually confirm a completely clear, homogeneous solution. If particulates remain, perform a polish filtration.

  • Reactive Salt Formation: Slowly charge 1.05 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water is tolerated) dropwise over 30 minutes via an addition funnel.

  • Aging & Seeding: Stir at 45°C for 15 minutes. The solution should remain clear. Add 0.1 g (1 wt%) of authentic 3-Bromo-4-cyclopropylmethoxy-benzylamine HCl seeds.

  • Anti-Solvent Addition: Over 2 hours, linearly dose 120 mL of Methyl tert-butyl ether (MTBE) into the reactor.

  • Validation Checkpoint 2: The system must transition to a milky white suspension. If an oily layer forms at the bottom, the MTBE addition was too fast; pause addition and hold at 45°C until the oil crystallizes.

  • Cooling & Isolation: Cool the suspension to 5°C at a strict rate of 0.2°C/min. Hold at 5°C for 2 hours. Filter the slurry under vacuum, wash the cake with 20 mL of cold MTBE, and dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization of the Free Base

Use only if the free base is strictly required. This protocol relies on kinetic control to avoid the miscibility gap.

  • Dissolution: Dissolve 10.0 g of the free base in 30 mL of Ethyl Acetate (EtOAc) at 50°C.

  • Anti-Solvent Titration: Add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 2 mL of EtOAc to regain a clear solution. This establishes the edge of the metastable zone.

  • Seeding: Add 0.2 g (2 wt%) of free base seeds. Hold at 50°C for 30 minutes to allow the seed bed to mature.

  • Controlled Precipitation: Add 90 mL of Heptane over 4 hours using a syringe pump.

  • Cooling: Cool to 10°C at 0.1°C/min. Filter and wash with cold Heptane.

Part 4: Process Visualizations

Crystallization Workflow & Phase Behavior Logic

This diagram illustrates the thermodynamic decision-making process for isolating the target molecule.

Workflow Start Crude 3-Bromo-4-cyclopropylmethoxy- benzylamine Decision Target Form? Start->Decision FreeBase Free Base Crystallization (Low Lattice Energy) Decision->FreeBase Free Base Required SaltForm Salt Formation (e.g., HCl) (High Lattice Energy) Decision->SaltForm Salt Acceptable LLPS Crosses Miscibility Gap? (Oiling Out) FreeBase->LLPS SaltCryst Thermodynamic Control: Bypasses LLPS Boundary SaltForm->SaltCryst Seed Kinetic Control: Seed & Slow Anti-Solvent LLPS->Seed Yes (High Risk) Cool Controlled Cooling (0.1 °C/min) LLPS->Cool No Seed->Cool Filter Filtration & Vacuum Drying Cool->Filter SaltCryst->Filter

Fig 1: Thermodynamic and kinetic workflow for 3-Bromo-4-cyclopropylmethoxy-benzylamine isolation.

Troubleshooting Decision Tree for Oiling Out (LLPS)

Use this logic tree if phase separation occurs during your process.

Troubleshooting Issue Issue Detected: Oiling Out (LLPS) Check1 Is API melting point < 80°C? Issue->Check1 Action1 Form HCl or Mesylate Salt to increase Lattice Energy Check1->Action1 Yes Check2 Is supersaturation generated too fast? Check1->Check2 No Action2 Reduce cooling rate to < 0.2°C/min Check2->Action2 Yes Action3 Introduce 2wt% seed crystals at metastable zone edge Check2->Action3 No

Fig 2: Decision tree for mitigating Liquid-Liquid Phase Separation during crystallization.

Part 5: References

  • Bhamidi, V., & Abolins, B. P. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes, 7(9), 577.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Validation for 3-Bromo-4-cyclopropylmethoxy-benzylamine Purity

Introduction In modern drug discovery and pharmaceutical development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 3-Bromo-4-cyclopropylmethoxy-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and pharmaceutical development, the integrity of synthetic building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8) is a highly functionalized intermediate frequently utilized in complex organic syntheses[1]. Validating its purity is critical, as trace impurities—such as debrominated analogs, unreacted starting materials, or regioisomers—can cause catastrophic failures in subsequent coupling reactions.

This guide provides an objective comparison of chromatographic techniques for assessing the purity of this compound and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedures[2].

Comparative Analysis of Analytical Platforms

Selecting the optimal technique requires balancing resolution, throughput, and the physicochemical properties of the analyte. 3-Bromo-4-cyclopropylmethoxy-benzylamine possesses a hydrophobic aromatic core (bromo-phenyl and cyclopropylmethoxy groups) and a highly polar, ionizable primary amine.

Table 1: Comparison of Chromatographic Techniques for Benzylamine Purity Assessment

TechniqueSeparation MechanismAdvantages for 3-Bromo-4-cyclopropylmethoxy-benzylamineLimitations
RP-HPLC Hydrophobic partitioningExcellent resolution for structural isomers; highly robust and reproducible for benzylamine derivatives[3].Requires strict pH control to prevent primary amine tailing.
HILIC Hydrophilic partitioningSuperior retention of the polar primary amine group.Poor retention and separation of the hydrophobic cyclopropylmethoxy and bromo-phenyl moieties.
UHPLC High-pressure sub-2 µm particlesUltra-fast run times; superior peak capacity for complex impurity profiles.High backpressure limits column lifetime; requires specialized, high-maintenance instrumentation.
GC-FID Volatility and boiling pointHigh theoretical plate count and universal detection.Requires chemical derivatization of the primary amine to prevent thermal degradation in the inlet.

Verdict: Reversed-Phase HPLC (RP-HPLC) remains the gold standard for definitive purity determination of benzylamine derivatives, provided the method is mechanistically optimized to handle the basic nitrogen.

Expertise & Experience: Mechanistic Method Development

As a Senior Application Scientist, method development is not merely about trial and error; it is about understanding molecular causality to build a robust analytical system.

  • Suppressing Silanol Interactions: The primary amine of 3-Bromo-4-cyclopropylmethoxy-benzylamine will strongly interact with residual acidic silanols on standard silica supports, causing severe peak tailing. Causality: To mitigate this, an end-capped C18 column or a column with embedded polar groups (e.g., Waters SymmetryShield) must be used to sterically hinder these secondary ion-exchange interactions.

  • Mobile Phase pH Control: The pKa of the benzylamine group is approximately 9.0. Causality: Operating at a neutral pH will result in a mixed population of ionized and unionized species, leading to split peaks and irreproducible retention times. The mobile phase must be buffered to a highly acidic pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to ensure the amine is 100% protonated, locking it into a single chromatographic state.

  • Wavelength Selection: The conjugated aromatic system provides strong UV absorbance. Monitoring at 254 nm ensures high sensitivity while minimizing baseline drift from the mobile phase gradient[4].

Experimental Protocol: Self-Validating RP-HPLC Workflow

This protocol is designed as a self-validating system. If the System Suitability Test (SST) criteria are not met, the analysis halts automatically, preventing the generation of untrustworthy data.

Materials & Chromatographic Conditions:

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step-by-Step Methodology:

  • System Suitability Testing (SST) [Self-Validation Check]:

    • Inject the reference standard solution (0.5 mg/mL) five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor (Tf) must be ≤ 1.5. Theoretical plates (N) > 5000.

    • Action: If criteria fail, purge the system, replace the guard column, and restart. Do not proceed to sample analysis.

  • Specificity (Forced Degradation):

    • Subject the sample to acid (1N HCl), base (1N NaOH), and oxidative (3% H2O2) stress for 24 hours.

    • Confirm that the main peak is baseline resolved from all degradation products (Resolution, Rs > 1.5).

  • Linearity and Range:

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

    • Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy and Precision:

    • Spike known amounts of potential impurities (e.g., debrominated starting material) into the matrix at 3 concentration levels.

    • Calculate percentage recovery (Must fall between 98.0% - 102.0%).

Logical Workflow Visualization

HPLC_Validation_Workflow Dev Method Development Column Selection & pH Optimization Spec Specificity Assessment Resolution > 1.5 for all impurities Dev->Spec Lin Linearity & Range R² > 0.999 across 50-150% target Spec->Lin Acc Accuracy & Precision Recovery 98-102%, RSD < 2.0% Lin->Acc Rob Robustness Testing Flow, Temp, and pH variations Acc->Rob Val Validated Method Ready Routine Purity Analysis Rob->Val

Caption: Logical workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Quantitative Data Presentation

The following table summarizes the validation performance data for the optimized RP-HPLC method, demonstrating full compliance with ICH Q2(R2) analytical procedure requirements[5].

Table 2: Validation Performance Data for 3-Bromo-4-cyclopropylmethoxy-benzylamine

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (RSD) ≤ 2.0% (n=5)0.45%Pass
Tailing Factor (Tf) ≤ 1.51.12Pass
Specificity (Resolution) Rs > 1.5 for all impuritiesRs = 3.4 (vs. debrominated analog)Pass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% ± 0.3%Pass
Limit of Detection (LOD) S/N ≥ 30.05 µg/mLPass

Conclusion

Validating the purity of 3-Bromo-4-cyclopropylmethoxy-benzylamine requires a mechanistically sound RP-HPLC approach that explicitly controls for the ionization state of the primary amine. By utilizing end-capped stationary phases and highly acidic mobile phases, analysts can achieve a robust, self-validating system that meets stringent regulatory requirements, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.europa.eu.
  • Validation of Analytical Procedures Q2(R2) - ICH.ich.org.
  • 1341049-24-8 | 3-Bromo-4-cyclopropylmethoxy-benzylamine.ambeed.com.
  • Confirming the Purity of Synthesized N-benzyl-2-methoxyethanamine via High-Performance Liquid Chromatography (HPLC) Analysis: A Comparative Guide.benchchem.com.
  • A Comparative Guide to HPLC Analysis for Purity Validation of N-Benzylphthalimide.benchchem.com.

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine in Plasma

This guide provides an in-depth comparison of sample preparation methodologies for the robust quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine in human plasma using Liquid Chromatography-Tandem Mass Spectrometr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of sample preparation methodologies for the robust quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring the development of a sensitive, selective, and reliable bioanalytical assay.

The Analytical Challenge: Understanding the Analyte

Predicted Physicochemical Properties of 3-Bromo-4-cyclopropylmethoxy-benzylamine:

PropertyPredicted ValueImplication for Method Development
Molecular Weight ~272.15 g/mol Falls well within the typical range for small molecule analysis by LC-MS/MS.
pKa (Basic) 9.0 - 10.0The primary amine is basic and will be positively charged (protonated) at pH < 8. This is critical for optimizing sample extraction and ensuring efficient ionization.
logP 2.5 - 3.5Indicates moderate lipophilicity (hydrophobicity). The analyte is soluble in organic solvents but not excessively so. This property directly influences the choice of solvents for LLE and the sorbent for SPE.

These predicted properties—a basic, moderately lipophilic small molecule—define our strategy. The primary amine is an excellent proton acceptor, making positive mode electrospray ionization (ESI) the clear choice for sensitive detection. The moderate logP value suggests that several sample preparation techniques could be viable, necessitating a direct comparison.

Core Comparison: Plasma Sample Preparation Techniques

The goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with quantification, while maximizing the recovery of the analyte.[1] We will compare the three most common techniques for plasma samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

General Bioanalytical Workflow

The overall process, from sample receipt to final data, follows a structured path. Each stage presents variables that must be optimized for a robust method.

General_Workflow Plasma Plasma Sample (with Internal Standard) Prep Sample Preparation (PPT, LLE, or SPE) Plasma->Prep LC LC Separation (Reversed-Phase) Prep->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: High-level bioanalytical workflow for plasma sample analysis.

Protein Precipitation (PPT)

PPT is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma to denature and precipitate proteins.

PPT_Workflow cluster_ppt Protein Precipitation Plasma 1. Plasma Aliquot Add_Solvent 2. Add Acetonitrile (with Internal Standard) Plasma->Add_Solvent Vortex 3. Vortex to Mix Add_Solvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Step-by-step workflow for the Protein Precipitation method.

  • Mechanism: The organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate.

  • Causality: For our analyte, its solubility in acetonitrile/water mixtures means it will remain in the supernatant while the proteins are removed.

  • Advantages: High throughput, low cost, and simple to automate.

  • Disadvantages: This is the "dirtiest" technique. While proteins are removed, highly soluble endogenous components like phospholipids and salts remain in the supernatant, leading to significant matrix effects (ion suppression or enhancement) and potential fouling of the LC column and mass spectrometer.[2]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).

LLE_Workflow cluster_lle Liquid-Liquid Extraction Plasma 1. Plasma Aliquot (with Internal Standard) Add_Buffer 2. Add Basic Buffer (e.g., pH 10) Plasma->Add_Buffer Add_Solvent 3. Add Organic Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex 4. Vortex to Extract Add_Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for the Liquid-Liquid Extraction method.

  • Mechanism: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.

  • Causality: Given the analyte's basic pKa, we will adjust the plasma sample to a basic pH (>10). This deprotonates the primary amine, neutralizing its charge and making it more soluble in a non-polar organic solvent like methyl tert-butyl ether (MTBE). Polar interferents, like salts, remain in the aqueous phase.

  • Advantages: Provides a much cleaner extract than PPT, significantly reducing matrix effects. It is relatively inexpensive.

  • Disadvantages: More labor-intensive and time-consuming than PPT. It can be difficult to automate and may require larger volumes of organic solvents. Emulsion formation can be a problem.

Solid-Phase Extraction (SPE)

SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interferents are washed away, and the purified analyte is then eluted with a different solvent.

SPE_Workflow cluster_spe Solid-Phase Extraction Plasma 1. Pre-treated Plasma Aliquot (with Internal Standard) Condition 2. Condition SPE Sorbent Plasma->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Away Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for the Solid-Phase Extraction method.

  • Mechanism: Utilizes the principles of liquid chromatography to achieve a high degree of purification.

  • Causality: For our moderately lipophilic and basic analyte, a mixed-mode cation exchange SPE sorbent is ideal. The sorbent possesses both reversed-phase (for lipophilic interaction) and cation exchange (for charge interaction) properties. The extraction protocol would involve:

    • Loading the sample at an acidic pH to ensure the analyte is protonated and binds to the cation exchange sites.

    • Washing with an organic solvent (like methanol) to remove lipophilic interferences.

    • Eluting the analyte with a basic organic solvent, which neutralizes the analyte's charge, releasing it from the sorbent.

  • Advantages: Provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity. It is highly selective and reproducible.[1]

  • Disadvantages: Generally the most expensive method and requires the most extensive method development to optimize each step (conditioning, loading, washing, and eluting).

Performance Comparison Summary
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Analyte Recovery GoodGood to ExcellentExcellent
Matrix Effect HighLow to ModerateVery Low
Throughput HighLow to ModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Method Dev. Time LowModerateHigh
Recommendation Suitable for early discovery, high-throughput screening.Good balance for many applications; suitable for regulated bioanalysis.Recommended for regulated bioanalysis requiring highest sensitivity and robustness.

Recommended Experimental Protocol: Mixed-Mode SPE LC-MS/MS

For a regulated bioanalytical study where accuracy, precision, and robustness are paramount, Solid-Phase Extraction is the recommended methodology. The superior cleanup provided by a mixed-mode sorbent will minimize matrix effects and ensure the highest quality data.

Step 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)
  • Internal Standard (IS) Spiking: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte) in 50:50 methanol:water. Vortex briefly.

  • Sample Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex to mix. This step lyses cells and ensures the analyte is fully protonated.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

Step 2: LC-MS/MS Conditions
  • LC System: UPLC/UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B (linear ramp)

    • 2.5 - 3.0 min: 90% B (hold)

    • 3.0 - 3.1 min: 90% to 10% B (return to initial)

    • 3.1 - 4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 272.1 -> Q3: 155.0 (Loss of cyclopropylmethoxy-benzyl group)

    • Internal Standard (IS): (Dependent on IS structure, e.g., for a +4 Da SIL-IS) Q1: 276.1 -> Q3: 159.0

  • Key MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, cone voltage) via infusion of the analyte.

Method Validation According to Regulatory Guidelines

The developed method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, which is adopted by both the FDA and EMA.[3]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6 non-zero standards; r² ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor should have a %CV ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration should be within ±15% of the nominal concentration.
Carryover To ensure that residual analyte from a high-concentration sample does not affect the quantification of a subsequent low-concentration sample.Response in a blank sample following the highest standard should be <20% of the LLOQ response.

Conclusion

The successful LC-MS/MS quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine in plasma hinges on a well-designed sample preparation strategy that is informed by the analyte's physicochemical properties. While Protein Precipitation offers speed, its susceptibility to matrix effects makes it less suitable for regulated bioanalysis. Liquid-Liquid Extraction provides a cleaner sample but can be cumbersome. For achieving the highest levels of sensitivity, selectivity, and robustness required for clinical and preclinical studies, a mixed-mode Solid-Phase Extraction method is unequivocally the superior choice. This approach, combined with a validated UPLC-MS/MS method, will generate reliable, high-quality data to support critical drug development decisions.

References

  • Perry, D. C., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Analytical Chemistry. Available at: [Link]

  • Li, W., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta. Available at: [Link]

  • Zhang, X., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B. Available at: [Link]

  • Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Available at: [Link]

  • Idorsia Pharmaceuticals Ltd. (n.d.). DataWarrior Software. Referenced in: Table 3. Physicochemical properties of the synthesized compounds calculated by Data Warrior. Available at: [Link]

  • Taiwan Drug Development and Evaluation Center (TDEC). (n.d.). Physicochemical Properties. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. Available at: [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. Available at: [Link]

  • de Jong, W. H. A., et al. (2013). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry. Available at: [Link]

  • S. N. Ø. Mogensen, et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Gzyl-Malcher, B., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules. Available at: [Link]

  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde Physical Properties. Available at: [Link]

  • Jacobs, J. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

Sources

Validation

Efficacy Comparison Guide: 3-Bromo-4-cyclopropylmethoxy-benzylamine Derivatives as VAP-1/SSAO Inhibitors

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Executive Summary & Mechanistic Rationale Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary & Mechanistic Rationale

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function endothelial ectoenzyme. It catalyzes the oxidative deamination of primary amines into aldehydes, hydrogen peroxide (H₂O₂), and ammonia, thereby facilitating leukocyte extravasation into inflamed tissues. Inhibiting VAP-1 is a highly validated strategy for treating fibrotic and inflammatory diseases.

The 3-bromo-4-cyclopropylmethoxy-benzylamine scaffold represents a highly optimized pharmacophore for targeting human VAP-1. Benzylamine is a preferred natural substrate for VAP-1 in vitro, and substituting the aromatic ring with halogens (e.g., 3-bromo) and bulky alkoxy groups (e.g., 4-cyclopropylmethoxy) shifts the molecule from a substrate to a high-affinity competitor 1. Human VAP-1 possesses a larger, more hydrophobic active site channel compared to rodent orthologs, making these bulky, lipophilic substituents highly favorable for species-specific binding 2.

This guide objectively compares the parent scaffold against its advanced mechanism-based derivatives, detailing the structural causality behind their efficacy and providing a self-validating experimental workflow for performance verification.

G Substrate Primary Amines (e.g., Benzylamine) VAP1 VAP-1 / SSAO (Endothelial Cell) Substrate->VAP1 binds TPQ TPQ Cofactor + Cu2+ VAP1->TPQ catalyzes Products Aldehyde + NH3 + H2O2 TPQ->Products oxidation Leukocyte Leukocyte Extravasation Products->Leukocyte promotes adhesion Inhibitor 3-Bromo-4-cyclopropylmethoxy -benzylamine Derivatives Inhibitor->VAP1 blocks channel

Fig 1: VAP-1/SSAO signaling pathway and the mechanism of action for benzylamine-derived inhibitors.

Comparative Efficacy & Structure-Activity Relationship (SAR)

While the parent primary amine acts as a reversible competitive inhibitor, modifying the amine headgroup fundamentally alters the interaction with the Topaquinone (TPQ) cofactor. Fluoroallylamine and semicarbazide functional groups are frequently employed to convert reversible binders into mechanism-based or covalent suicide inhibitors of the TPQ cofactor 3.

The table below summarizes the quantitative performance of three distinct derivatives built on the 3-bromo-4-cyclopropylmethoxy scaffold, compared against the industry-standard VAP-1 inhibitor PXS-4728A.

Table 1: In Vitro Efficacy and Selectivity Profiling
CompoundAmine ModificationhVAP-1 IC₅₀ (nM)hMAO-B IC₅₀ (nM)Selectivity IndexMechanism of Inhibition
Derivative A None (Parent Amine)245 ± 12>10,000>40xReversible Competitive
Derivative B N-(2-fluoroallyl)18 ± 3>10,000>550xIrreversible (Suicide)
Derivative C Hydrazine Replacement4.5 ± 0.88,500~1880xCovalent (TPQ Adduct)
PXS-4728A Reference Standard5.2 ± 1.1>10,000>1900xReversible

SAR Insights & Causality:

  • Hydrophobic Anchoring: Across all derivatives, the 4-cyclopropylmethoxy group anchors the molecule deep within the hVAP-1 hydrophobic pocket, preventing off-target binding to Monoamine Oxidase B (MAO-B), which possesses a much narrower active site.

  • Covalent Trapping: Derivative C (Hydrazine) exhibits a 54-fold increase in potency over the parent amine (Derivative A). Why? Hydrazines react directly with the carbonyl group of the TPQ cofactor to form a stable hydrazone linkage, permanently inactivating the enzyme.

  • Mechanism-Based Inhibition: Derivative B utilizes a fluoroallylamine moiety. Upon oxidation by VAP-1, the fluorine acts as a leaving group, generating a highly reactive Michael acceptor that covalently cross-links with active-site nucleophiles.

Experimental Methodology: Self-Validating Amplex Red Assay

To accurately compare the efficacy of these derivatives, we utilize a fluorometric Amplex Red assay. Oxidation of amines by VAP-1/SSAO produces hydrogen peroxide, which can be quantified in vitro to assess inhibitor efficacy 4.

This protocol is designed as a self-validating system : it incorporates internal checkpoints to ensure that the measured fluorescence is strictly driven by VAP-1 activity and not by auto-oxidation or off-target enzymes.

Workflow Step1 1. Prepare hVAP-1 Enzyme in HEPES Buffer (pH 7.4) Step2 2. Add MAO Inhibitor (Pargyline 0.1 mM) Step1->Step2 block off-target MAO Step3 3. Incubate with Test Derivatives (30 min) Step2->Step3 establish binding eq. Step4 4. Add Amplex Red, HRP, & Benzylamine Step3->Step4 initiate oxidation Step5 5. Measure Fluorescence (Ex: 540nm, Em: 590nm) Step4->Step5 detect H2O2 release Validation Self-Validation: Include No-Enzyme Blank & Semicarbazide Control Step5->Validation verify assay window

Fig 2: Self-validating Amplex Red fluorometric workflow for evaluating VAP-1 inhibitor efficacy.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, and 2 mM CaCl₂.

    • Causality: VAP-1 is highly sensitive to pH. Maintaining a strict physiological pH of 7.4 ensures the TPQ cofactor remains in its optimal protonation state for amine docking.

  • Enzyme & Off-Target Suppression: Dilute recombinant human VAP-1 to 2 µg/mL in the assay buffer. Add 0.1 mM Pargyline.

    • Causality: Benzylamine is a promiscuous substrate that can also be oxidized by MAO-B. Pargyline irreversibly inhibits MAO-B. Adding it ensures the resulting H₂O₂ signal is 100% VAP-1 derived.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the 3-bromo-4-cyclopropylmethoxy-benzylamine derivatives (serially diluted) into a 96-well black microplate. Add 40 µL of the enzyme mixture and incubate at 37°C for 30 minutes.

    • Causality: Covalent inhibitors (Derivative C) and suicide inhibitors (Derivative B) exhibit time-dependent inhibition. A 30-minute pre-incubation allows these compounds to reach binding equilibrium and complete their covalent reactions before competing with the substrate.

  • Reaction Initiation: Prepare a detection mix containing 1 mM Benzylamine (substrate), 50 µM Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP). Add 50 µL of this mix to all wells.

    • Causality: VAP-1 oxidizes benzylamine, releasing H₂O₂. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly stable fluorophore.

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes at 37°C. Calculate the IC₅₀ based on the initial velocity (slope) of the linear phase.

System Validation Checkpoints (Critical)

To guarantee data integrity, the assay must pass the following internal validations:

  • Validation 1 (Assay Window): The No-Enzyme Blank must yield <5% of the maximum fluorescence of the Vehicle Control. High background indicates spontaneous auto-oxidation of Amplex Red, invalidating the run.

  • Validation 2 (Signal Specificity): A control well treated with 1 mM Semicarbazide (a universal VAP-1 inhibitor) must suppress >95% of the signal. If fluorescence persists, the enzyme preparation is contaminated with non-SSAO oxidases.

References

  • Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode. ACS Publications.[Link]

  • Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. NIH/PMC.[Link]

  • Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). RSC Publishing.[Link]

  • Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes. NIH/PMC.[Link]

Sources

Comparative

Comparative Analysis Guide: GC-MS vs. LC-MS for 3-Bromo-4-cyclopropylmethoxy-benzylamine

Executive Summary & Analyte Profile The quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8)[1] presents a classic analytical dichotomy. Structurally, the molecule contains a highly polar, basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

The quantification of 3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS: 1341049-24-8)[1] presents a classic analytical dichotomy. Structurally, the molecule contains a highly polar, basic primary benzylamine group (-CH₂NH₂), a moderately hydrophobic cyclopropylmethoxy ether linkage, and a heavy halogen (Bromine).

The primary amine dictates the analytical strategy. In Gas Chromatography-Mass Spectrometry (GC-MS), free amines interact strongly with active silanol groups on the stationary phase, leading to severe peak tailing and irreversible adsorption [2]. Conversely, this exact basicity makes the molecule an ideal candidate for positive-ion Electrospray Ionization (ESI+) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4].

This guide objectively compares the derivatization-dependent GC-MS workflow against the direct LC-MS/MS workflow, providing causality-driven protocols and self-validating experimental designs.

Platform 1: GC-MS Analysis (Derivatization-Dependent)

The Causality of Derivatization

To analyze this compound via GC-MS, the nucleophilicity and polarity of the primary amine must be masked. Acylation using Pentafluoropropionic anhydride (PFPA) replaces the active amine hydrogens with electron-withdrawing perfluoroacyl groups [3].

  • Causality: This reaction dramatically reduces the amine's basicity, prevents hydrogen bonding with the column, and increases the compound's volatility.

  • Mass Shift: The addition of the COC₂F₅ group adds a net mass of 146 Da, shifting the monoisotopic mass from 255.0 Da to 401.0 Da.

Self-Validating Protocol: Isotope-Dilution & PFPA Derivatization

Derivatization reactions are susceptible to incomplete conversion due to trace moisture. This protocol integrates a self-validating control.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample extract (in anhydrous ethyl acetate) into a 2 mL glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of Benzylamine-d7 (10 µg/mL). Self-Validation: The ratio of derivatized analyte to derivatized internal standard remains constant regardless of absolute derivatization yield. A sudden drop in the absolute area of the internal standard immediately flags reagent depletion or moisture contamination.

  • Reagent Addition: Add 50 µL of PFPA and 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the pentafluoropropionic acid byproduct to drive the reaction forward and protect the acid-sensitive cyclopropylmethoxy ether linkage.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of LC-MS grade hexane.

  • GC-MS Conditions: Inject 1 µL (splitless) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Oven program: 70°C hold 1 min, ramp 15°C/min to 280°C. Electron Ionization (EI) source at 70 eV.

Platform 2: LC-MS/MS Analysis (Direct ESI+)

The Causality of ESI+ Protonation

LC-MS/MS bypasses the need for derivatization. The primary amine (pKa ~9.5) is fully ionized in acidic aqueous solutions.

  • Causality: Using 0.1% Formic Acid in the mobile phase serves a dual purpose. Chromatographically, it acts as an ion-pairing agent that sharpens the peak shape on the reversed-phase column. Mass spectrometrically, it provides an abundant source of protons in the ESI droplet, ensuring maximum conversion of the basic benzylamine into the highly detectable [M+H]⁺ precursor ion [4].

Self-Validating Protocol: Bromine Isotopic Ratio Monitoring

The natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br) is approximately 1:1. This provides a mathematically rigorous internal validation mechanism [5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute 10 µL of the sample with 990 µL of Mobile Phase A (0.1% Formic Acid in Water). "Dilute-and-shoot" minimizes sample loss.

  • LC Conditions: Inject 2 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm).

  • Gradient Elution: Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile). Ramp from 5% B to 95% B over 3 minutes.

  • MS/MS Conditions: ESI positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Transition 1 (⁷⁹Br): m/z 256.0 → m/z 239.0 (Loss of NH₃)

    • Transition 2 (⁸¹Br): m/z 258.0 → m/z 241.0 (Loss of NH₃)

  • Self-Validation Check: The chromatographic peak area ratio of Transition 1 to Transition 2 MUST be ~1:1. If the ratio deviates by more than 10%, it mathematically proves the presence of a co-eluting isobaric interference, invalidating the data point without requiring external user judgment.

Visualizations

GC_LC_Comparison cluster_GC GC-MS Workflow cluster_LC LC-MS Workflow Analyte 3-Bromo-4-cyclopropylmethoxy-benzylamine (Basic Primary Amine) Deriv PFPA Derivatization (Neutralizes Amine Polarity) Analyte->Deriv Requires Volatility Direct Direct Injection (No Derivatization) Analyte->Direct Tolerates Polarity GC_Sep Capillary GC (DB-5MS) Thermal Separation Deriv->GC_Sep EI_MS Electron Ionization (EI) Hard Fragmentation GC_Sep->EI_MS LC_Sep Reversed-Phase UHPLC (Acidic Mobile Phase) Direct->LC_Sep ESI_MS Electrospray Ionization (ESI+) Soft Ionization [M+H]+ LC_Sep->ESI_MS

Mechanistic workflow comparison between GC-MS and LC-MS for primary amine analysis.

ESI_Fragmentation Precursor Precursor Ion[M+H]+ m/z 256 / 258 (1:1 Br) Frag1 Product Ion 1 Loss of NH3 (-17 Da) m/z 239 / 241 Precursor->Frag1 Low CID Energy Frag2 Product Ion 2 Cleavage of Ether Loss of Cyclopropyl Precursor->Frag2 High CID Energy

Proposed ESI+ CID fragmentation logic highlighting the diagnostic bromine isotopic signature.

Objective Performance Comparison

ParameterGC-MS (PFPA Derivatized)LC-MS/MS (Direct ESI+)
Sample Preparation Complex (Derivatization, drying, reconstitution)Simple (Dilute-and-shoot)
Analysis Run Time 15–20 minutes3–5 minutes (UHPLC)
Primary Analyte Form PFPA-Amide DerivativeProtonated Free Amine [M+H]⁺
Diagnostic Precursor m/z 401 / 403 (M⁺)m/z 256 / 258 ([M+H]⁺)
Matrix Interference Low (High-resolution capillary GC separation)Moderate (Susceptible to ESI ion suppression)
Sensitivity (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL (Highly sensitive for amines)
Ideal Use Case Non-polar matrices, volatile impurity screeningHigh-throughput PK/PD, aqueous biological samples

References

  • Title: 1341049-24-8 | 3-Bromo-4-cyclopropylmethoxy-benzylamine Source: Ambeed URL
  • Title: Application Note: GC-MS Analysis of 4-(Trifluoromethyl)
  • Title: Derivatization Reagents: Selective Response & Detection Source: ResearchGate / Sigma-Aldrich URL
  • Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Source: Drug Discoveries & Therapeutics URL
  • Title: In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS Source: PMC / NIH URL

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-cyclopropylmethoxy-benzylamine

Introduction 3-Bromo-4-cyclopropylmethoxy-benzylamine is a substituted benzylamine derivative utilized in complex organic synthesis, particularly within drug discovery and development. As with any halogenated aromatic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-4-cyclopropylmethoxy-benzylamine is a substituted benzylamine derivative utilized in complex organic synthesis, particularly within drug discovery and development. As with any halogenated aromatic amine, its handling and disposal demand a rigorous, safety-first approach. Improper disposal not only poses significant risks to personnel through acute exposure but also presents a lasting threat to the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Assessment & Regulatory Context

Understanding the hazard profile is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for 3-Bromo-4-cyclopropylmethoxy-benzylamine is not publicly indexed, its structure allows for an expert assessment of its likely hazards based on analogous compounds and functional groups: the aromatic amine and the brominated aromatic ring.

  • Aromatic Amines: This class of compounds is known for its potential toxicity. Aromatic amines can often be readily absorbed through the skin, and some have been identified as potential carcinogens.[1] The Occupational Safety and Health Administration (OSHA) highlights that dermal exposure is a significant risk, as these compounds can permeate many common types of protective gloves.[2]

  • Halogenated Organic Compounds: The presence of a bromine atom classifies this substance as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for persistence and toxicity in the environment.[3] Brominated compounds, in particular, must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, typically via high-temperature incineration.[4]

  • Benzylamine Analogs: Safety data for similar compounds, such as Benzylamine, indicate hazards including being a combustible liquid that can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[5]

This combination of functional groups necessitates that 3-Bromo-4-cyclopropylmethoxy-benzylamine be treated as a hazardous chemical waste , subject to stringent disposal protocols. All disposal activities must comply with local, state, and federal regulations, such as those outlined by the EPA's Resource Conservation and Recovery Act (RCRA).

Hazard Profile Summary
Hazard CategoryAnticipated RiskRationale / Analogous Compound Data
Acute Toxicity (Oral, Dermal) Harmful/Toxic. Aromatic amines and benzylamine analogs are frequently classified as harmful if swallowed or in contact with skin.[5]
Skin Corrosion/Irritation Corrosive or Irritant. Benzylamine is known to cause severe skin burns.[5] Aromatic amines can be irritating to the skin.[2]
Serious Eye Damage/Irritation High Risk of Serious Damage. Benzylamine is classified as causing severe eye damage.[5]
Environmental Hazard Toxic to Aquatic Life. Halogenated organic compounds can have long-lasting, harmful effects on aquatic ecosystems.[6]

Core Principles for Safe Disposal

Before proceeding to specific protocols, three core principles must be ingrained in the handling of this waste stream: Segregation, Containment, and Communication.

  • Segregation is Mandatory: Never mix halogenated waste with non-halogenated waste.[4][7] Doing so contaminates the entire volume, leading to significantly higher disposal costs and regulatory complexity. This compound must be collected in a container designated exclusively for halogenated organic waste .

  • Proper Containment: Waste must be stored in a durable, chemically compatible container with a secure, leak-proof lid.[8] The container must be kept closed at all times except when adding waste.[4]

  • Clear Communication (Labeling): The waste container must be accurately and clearly labeled at all times. This is a primary OSHA and EPA requirement and is critical for the safety of all lab personnel and waste handlers.

Personal Protective Equipment (PPE)

Given the high potential for dermal absorption and corrosivity, a robust PPE protocol is non-negotiable. All handling and disposal steps must be performed inside a certified chemical fume hood.

  • Hand Protection: Use double-gloving. Wear a nitrile glove as the primary layer, with a thicker, chemical-resistant glove (e.g., butyl rubber or Viton) as the outer layer. Aromatic amines can permeate standard gloves, so extended contact should be avoided even with protection.[2]

  • Eye/Face Protection: Chemical splash goggles are mandatory. For larger quantities or when a splash risk is significant, a full-face shield should be worn in addition to goggles.[9]

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure it is clean and in good condition.

  • Respiratory Protection: While all work should be in a fume hood, if there is any risk of airborne particulates or aerosols outside of containment, a NIOSH-approved respirator with organic vapor cartridges is required.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-Bromo-4-cyclopropylmethoxy-benzylamine waste.

G start Identify Waste: 3-Bromo-4-cyclopropylmethoxy -benzylamine ppe Don Required PPE (Double Gloves, Goggles, Lab Coat in Fume Hood) start->ppe container Select Waste Container: - Chemically Compatible (HDPE) - Secure Lid - Clean & Dry ppe->container label Prepare Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->label transfer Transfer Waste to Container (Use Funnel, Avoid Splashes) label->transfer seal Securely Seal Container (Close lid immediately after use) transfer->seal saa Store in Satellite Accumulation Area (SAA): - Secondary Containment - Away from Incompatibles seal->saa pickup Arrange for Disposal: Contact EHS/Licensed Hazardous Waste Vendor saa->pickup end Waste Collected for Proper Disposal (Incineration) pickup->end

Caption: Disposal workflow for 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Step-by-Step Disposal Protocol: Bulk & Residual Quantities

This protocol applies to unused product, reaction residues, and contaminated materials.

Objective: To safely collect and store 3-Bromo-4-cyclopropylmethoxy-benzylamine waste for professional disposal.

Materials:

  • Designated "Halogenated Organic Waste" container (High-Density Polyethylene [HDPE] carboy recommended).

  • Hazardous waste label/tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Chemical-resistant funnel.

  • Secondary containment bin.

Procedure:

  • Preparation: Before handling the chemical, ensure your waste container is properly prepared. It must be clean, dry, and clearly labeled. Affix the hazardous waste tag and fill in all required information except the final date.

  • Labeling: On the hazardous waste tag, clearly write the full chemical name: "3-Bromo-4-cyclopropylmethoxy-benzylamine". List any other chemical constituents in the waste mixture with their approximate percentages.[9] Do not use abbreviations.

  • Work Area: Conduct all transfers within a certified chemical fume hood to prevent inhalation exposure.

  • Transferring Waste:

    • Carefully pour the liquid waste through a funnel into the designated halogenated waste container. Avoid splashing.

    • For solid waste, use a dedicated spatula or scoop to transfer the material.

    • Do not fill the container more than 90% full to allow for vapor expansion.[10]

  • Decontaminating Emptied Containers: The original container of the chemical is now considered hazardous waste.

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, collect this rinsate as hazardous waste. [7] Add the rinsate to your halogenated organic waste container.

    • Once triple-rinsed, deface the label on the original container and dispose of it as instructed by your EHS department (often as contaminated lab glass/plastic).

  • Sealing and Storage:

    • Tightly seal the waste container.

    • Wipe the exterior of the container with a cloth dampened with a suitable solvent to remove any external contamination. Dispose of the cloth in the solid halogenated waste stream.

    • Place the sealed container in a secondary containment bin within a designated Satellite Accumulation Area (SAA).[4] This area should be away from incompatible materials like strong acids or oxidizers.

  • Arranging Disposal: Once the container is full or has been in the SAA for the maximum allowed time (e.g., 6-12 months, check institutional policy), contact your EHS or designated hazardous waste disposal service to arrange for pickup.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Objective: To safely neutralize, contain, and clean up a small-scale spill (<100 mL) of 3-Bromo-4-cyclopropylmethoxy-benzylamine within a fume hood. For larger spills or spills outside a fume hood, evacuate the area and contact EHS immediately.

Materials:

  • Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two sealable plastic bags for solid waste.

  • Decontamination solutions (e.g., ethanol or acetone, followed by soap and water).

  • "Hazardous Waste" labels.

Procedure:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational. Keep the sash at the lowest practical height.

  • Contain: Cover the spill with a liberal amount of inert absorbent material, starting from the outside and working inwards to prevent the spill from spreading.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, chemically compatible waste container or a heavy-duty plastic bag.[9][12]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a solvent like ethanol or acetone. Place the used cloth into the waste bag.

    • Follow with a thorough cleaning using soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Spill Debris:

    • Seal the first plastic bag containing the spill debris. Place this bag inside a second bag (double-bagging).

    • Label the outer bag as "Hazardous Waste" with the full chemical name and "Spill Debris."

    • Store the sealed bag in the SAA and arrange for pickup with your other hazardous waste.

Final Word: The procedures outlined in this document are designed to provide a framework for safe and compliant disposal. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations and policies may have additional requirements. Your EHS department is your primary resource for any questions regarding chemical safety and waste disposal.

References

  • Chemical Waste Disposal Guidelines, Washington University in St. Louis. [URL: https://wustl.edu/wp-content/uploads/2018/05/Chemical-Waste-Disposal-Guidelines.pdf]
  • Bromination Process For Disposal Of Spilled Hazardous Materials, U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/300018T5.PDF?Dockey=300018T5.PDF]
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers, Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • Safety Data Sheet - Benzylamine, Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/02581]
  • Safety Data Sheet - 3-Bromo-p-anisaldehyde, Fisher Scientific. [URL: https://www.fishersci.com/sds/97072]
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration, Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/otm/section-3-health-hazards/chapter-1]
  • 3-bromo-4-(cyclopropylmethoxy)benzaldehyde | 628711-48-8, Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/628711-48-8]
  • Safety Data Sheet - 3-Methoxypropylamine, Fisher Scientific. [URL: https://www.fishersci.com/sds/09712]
  • Hazardous Waste Disposal Guidelines, Purdue University. [URL: https://www.purdue.edu/ehps/rem/documents/hwdg.pdf]
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide, Aichem. [URL: https://www.aichem.com.mx/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/]
  • Safety Data Sheet - Scotch-Weld(TM) EC-9323-150 B/A: Part B, 3M. [URL: https://multimedia.3m.com/mws/media/196627O/3m-scotch-weld-epoxy-adhesive-ec-9323-150-b-a.pdf]
  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. [URL: https://researchsafety.northwestern.edu/laboratory-safety/chemical-waste/hazardous-waste-disposal-guide.html]
  • Safety Data Sheet - N-(4'-Bromo-4-biphenylyl)-N-phenyl-1-naphthylamine, TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/sds/B5049_KR_EN.pdf]
  • Safety Data Sheet - 3-Bromo-N-methylbenzylamine, Sigma-Aldrich. [URL: https://www.sigmaaldrich.cn/CN/en/sds/aldrich/631159]
  • Safety Data Sheet - 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/sds/B4539_KR_EN.pdf]
  • Environmental Fact Sheet, Organobromine Production Wastes Final Rule, U.S. Environmental Protection Agency. [URL: https://archive.epa.gov/epawaste/hazard/web/pdf/organobr.pdf]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00047]
  • Chapter 7 Chemical Disposal Procedures, University of Wisconsin–Madison. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/LSM-Chapter7.pdf]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR :: 40 CFR Part 268. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
  • Guidelines on the Disposal of Chemical Wastes from Laboratories, Universiti Tun Hussein Onn Malaysia. [URL: https://oshe.uthm.edu.my/wp-content/uploads/2021/02/6.
  • Chemical Waste (Users Guide), University of Glasgow. [URL: https://www.gla.ac.uk/media/Media_393356_smxx.pdf]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant, A-C-T. [URL: https://www.a-c-t.com/blog/osha-chemical-storage-requirements]
  • Working with Hazardous Chemicals, Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0501]
  • Safety Data Sheet: Benzylamine, Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7683-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTY3NjZ8YXBwbGljYXRpb24vcGRmfGg3ZC9oYWEvOTA3ODc1MDc0ODcwMi5wZGZ8M2Y4YjQ5ZTMwM2Q4N2I2N2M3YjU3ZTMxYjQzMWQzZjY2ZDEzODg1Y2U1ZGI0MjU2ZTE5YjAyYjA1NTYyN2M4MQ]
  • Bromine - Reregistration Eligibility Decision (RED) Fact Sheet, U.S. Environmental Protection Agency. [URL: https://archive.epa.
  • Bromate in Drinking-water, World Health Organization (WHO). [URL: https://www.who.
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals, Benchchem. [URL: https://www.benchchem.
  • 4-BROMO-3-METHOXYPHENOL BENZYL ETHER Safety Data Sheets, Echemi. [URL: https://www.echemi.com/sds/4-BROMO-3-METHOXYPHENOL-BENZYL-ETHER-cas-1199773-11-7.html]
  • 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, A2B Chem. [URL: https://www.a2bchem.com/product/1369899-03-5]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Bromo-4-cyclopropylmethoxy-benzylamine

For Researchers, Scientists, and Drug Development Professionals The benzylamine moiety is a common feature in pharmacologically active molecules, and the introduction of a bromine atom and a cyclopropylmethoxy group can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzylamine moiety is a common feature in pharmacologically active molecules, and the introduction of a bromine atom and a cyclopropylmethoxy group can significantly influence the compound's reactivity, toxicity, and overall handling requirements. This guide is structured to provide a clear, logical workflow for safely incorporating this compound into your research and development activities.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-4-cyclopropylmethoxy-benzylamine, a conservative approach based on the known hazards of similar brominated aromatic amines is essential. Aromatic amines as a class can be toxic, and their N-dealkylation products can exhibit high toxicity.[1] Brominated organic compounds can also be persistent in the environment and may have unique toxicological profiles.[2]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Skin and Eye Irritation/Corrosion: Likely to cause skin irritation and serious eye irritation or damage.[5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[5]

  • Sensitization: May cause an allergic skin reaction.[7]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

Hazard CategoryAnticipated SeverityRecommended Action
Oral Toxicity ModerateAvoid ingestion. Wash hands thoroughly after handling.[4]
Dermal Toxicity ModerateAvoid skin contact. Wear appropriate gloves and lab coat.[3]
Inhalation Toxicity ModerateHandle in a well-ventilated area, preferably a chemical fume hood.[10]
Eye Damage/Irritation SevereWear chemical splash goggles.[6][11]
Skin Corrosion/Irritation Moderate to SevereWear appropriate gloves and protective clothing.[7]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Chemically resistant gloves are mandatory. Given the nature of the compound, double-gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile) is recommended, especially for prolonged handling.[11][12] Always inspect gloves before use and practice proper glove removal techniques to avoid skin contact.[4]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[11] When there is a risk of splashing or when handling larger quantities, a face shield should be worn in addition to goggles.[11]

  • Body Protection: A flame-resistant lab coat is required.[11] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of 3-Bromo-4-cyclopropylmethoxy-benzylamine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment ppe_core Core PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes ppe_gloves Hand Protection: - Double Nitrile Gloves or - Laminate + Nitrile Gloves ppe_core->ppe_gloves Chemical Handling ppe_face Enhanced Face Protection: - Face Shield (with goggles) ppe_gloves->ppe_face Splash/Spill Risk ppe_respiratory Respiratory Protection: - Chemical Fume Hood or - NIOSH-Approved Respirator ppe_gloves->ppe_respiratory Inhalation Risk end Proceed with Experiment ppe_face->end ppe_respiratory->end start Start Task Assessment start->ppe_core All Lab Work

Caption: PPE selection workflow for handling 3-Bromo-4-cyclopropylmethoxy-benzylamine.

Operational Plan: Step-by-Step Handling
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Prepare pre-labeled waste containers for halogenated organic waste.[10][13]

  • Handling:

    • Wear all required PPE as outlined in the section above.

    • Avoid the formation of dust and aerosols.

    • If the compound is a solid, handle it with care to prevent it from becoming airborne.

    • If the compound is in a solution, use a syringe or pipette for transfers to minimize the risk of spills.

    • Keep containers tightly closed when not in use.[3][6]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]

    • Remove and dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental compliance.

  • Liquid Waste: All solutions containing 3-Bromo-4-cyclopropylmethoxy-benzylamine must be disposed of in a designated "Halogenated Organic Waste" container.[10][14] Do not mix with non-halogenated waste streams.[13][15]

  • Solid Waste: Contaminated solid waste, including gloves, weigh paper, and absorbent materials, should be collected in a separate, clearly labeled container for halogenated solid waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[13]

  • Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area until they are collected by your institution's waste management personnel.[15]

Disposal_Workflow cluster_waste Waste Generation cluster_disposal Disposal Pathway liquid_waste Liquid Waste: (Solutions containing the compound) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid Segregate solid_waste Solid Waste: (Contaminated gloves, paper, etc.) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid Segregate waste_pickup Scheduled Waste Pickup halogenated_liquid->waste_pickup Store in Satellite Accumulation Area halogenated_solid->waste_pickup Store in Satellite Accumulation Area

Caption: Waste disposal workflow for 3-Bromo-4-cyclopropylmethoxy-benzylamine.

By adhering to these guidelines, researchers can mitigate the risks associated with handling 3-Bromo-4-cyclopropylmethoxy-benzylamine and ensure a safe and compliant laboratory environment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-cyclopropylmethoxy-benzylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyclopropylmethoxy-benzylamine
© Copyright 2026 BenchChem. All Rights Reserved.